Sannamycin F
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H35N5O6 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
N-[(2S,3R,6S)-2-[(1R,2R,3S,4R,6S)-6-amino-2-hydroxy-4-methoxy-3-(methylamino)cyclohexyl]oxy-6-(methylaminomethyl)oxan-3-yl]-2-formamidoacetamide |
InChI |
InChI=1S/C18H35N5O6/c1-20-7-10-4-5-12(23-14(25)8-22-9-24)18(28-10)29-17-11(19)6-13(27-3)15(21-2)16(17)26/h9-13,15-18,20-21,26H,4-8,19H2,1-3H3,(H,22,24)(H,23,25)/t10-,11-,12+,13+,15+,16+,17+,18-/m0/s1 |
InChI-Schlüssel |
NKRBCHAZRNKYCR-QXHFBZJUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Isolation of Sannamycin F: A Technical Guide
Introduction
Sannamycin F is a novel nucleosidyl-peptide antibiotic belonging to the sansanmycin family of compounds. These antibiotics are produced by actinomycete bacteria of the genus Streptomyces, which are renowned for their ability to synthesize a wide array of secondary metabolites with diverse biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its producing organism, Streptomyces sp. SS. The methodologies detailed herein are compiled from published research and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of natural product discovery.
Discovery and Producing Organism
This compound, along with its counterpart Sannamycin G, was first isolated from the fermentation broth of Streptomyces sp. SS.[1] The discovery of these compounds adds to the growing family of uridyl peptide antibiotics, which are noted for their specific antimicrobial activities, including against Mycobacterium tuberculosis.[2] The producing strain, Streptomyces sp. SS, was identified as a producer of these novel antibiotics through screening programs aimed at discovering new bioactive compounds from microbial sources.
It is important to note that the term "Sannamycin" has also been used to describe a class of aminoglycoside antibiotics, such as Sannamycin A, B, and C, which are produced by Streptomyces sannanensis.[3][4][5] This guide, however, focuses specifically on the nucleosidyl-peptide antibiotic, this compound.
Fermentation and Production
The production of this compound is achieved through submerged fermentation of Streptomyces sp. SS under optimized culture conditions. While the specific media composition and fermentation parameters for maximizing this compound yield are proprietary to the discovering researchers, a general methodology can be outlined based on standard practices for Streptomyces fermentation.
Culture Conditions
Streptomyces species are typically cultured in nutrient-rich media to promote growth and secondary metabolite production. A suitable medium for the production of this compound would likely contain a combination of carbon and nitrogen sources, as well as essential minerals.
Table 1: Typical Fermentation Media Components for Streptomyces
| Component Category | Examples | Purpose |
| Carbon Source | Glucose, Starch, Glycerol | Energy and building blocks for biosynthesis |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone | Amino acid and protein synthesis |
| Minerals | CaCO₃, K₂HPO₄, MgSO₄·7H₂O | Cofactors for enzymatic reactions |
| Trace Elements | Fe, Zn, Mn | Essential micronutrients |
Fermentation is typically carried out in shake flasks for laboratory-scale production or in large-scale fermenters for industrial production, with controlled temperature, pH, and aeration to ensure optimal growth and antibiotic synthesis.
Isolation and Purification
The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and a series of chromatographic techniques to separate the target compound from other metabolites and impurities.
Extraction
Following fermentation, the culture broth is typically separated into the mycelial cake and the supernatant by centrifugation or filtration. The bioactive compounds, including this compound, are then extracted from both the supernatant and the mycelium using appropriate organic solvents.
Chromatographic Purification
A combination of different chromatographic methods is employed to achieve high purity of this compound. The specific sequence and choice of resins are critical for a successful purification.
Table 2: Chromatographic Purification Steps for this compound
| Chromatographic Technique | Stationary Phase | Mobile Phase | Purpose |
| Adsorption Chromatography | Macroporous resin (e.g., Diaion HP-20) | Stepwise gradient of methanol (B129727) in water | Initial capture and concentration |
| Ion-Exchange Chromatography | Cation or anion exchange resin | pH and salt gradient | Separation based on charge |
| Size-Exclusion Chromatography | Sephadex LH-20 | Organic solvent (e.g., methanol) | Separation based on molecular size |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column | Gradient of acetonitrile (B52724) in water | Final purification to high purity |
The progress of the purification is monitored at each stage by bioassays to test for antimicrobial activity and by analytical techniques such as HPLC.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecular formula, connectivity of atoms, and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the sequence of the peptide chain and the nature of the nucleoside moiety.
-
UV-Visible Spectroscopy: This technique is used to identify the presence of chromophores in the molecule, which is characteristic of the uridyl group in this class of antibiotics.
Biological Activity
This compound exhibits antibacterial activity. The potency of the antibiotic is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. While the specific MIC values for this compound are not detailed in the publicly available abstracts, nucleosidyl-peptide antibiotics are known to be effective against various bacteria, including mycobacteria.
Experimental Workflows (Visualized)
The following diagrams illustrate the generalized workflows for the isolation, purification, and structural elucidation of this compound.
Caption: Generalized workflow for the isolation and purification of this compound.
References
- 1. Two novel nucleosidyl-peptide antibiotics: Sansanmycin F and G produced by Streptomyces sp SS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 3. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Sannamycin F: A Technical Guide to Production and Fermentation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sannamycin F, a nucleosidyl-peptide antibiotic. The document details the producing organism, optimal fermentation conditions, and a thorough experimental protocol for its production and isolation. Furthermore, it elucidates the biosynthetic pathway of the broader sansanmycin family, offering valuable insights for researchers in natural product synthesis and drug discovery.
Producing Organism
This compound is a secondary metabolite produced by the actinomycete, Streptomyces sp. SS .[1][2] This strain has been identified as the natural source of this compound and its analogue, Sannamycin G.
Fermentation Conditions for this compound Production
The successful cultivation of Streptomyces sp. SS for the production of this compound hinges on the precise control of various fermentation parameters. The following tables summarize the key conditions for optimal yield.
Table 1: Seed Culture Medium
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Peptone | 5.0 |
| Yeast Extract | 5.0 |
| Beef Extract | 5.0 |
| K₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| pH | 7.2 - 7.5 |
Table 2: Fermentation Culture Medium
| Component | Concentration (g/L) |
| Soluble Starch | 30.0 |
| Soybean Meal | 15.0 |
| Glucose | 10.0 |
| Yeast Extract | 3.0 |
| CaCO₃ | 2.0 |
| K₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.5 |
| pH | 7.0 |
Table 3: Fermentation Parameters
| Parameter | Value |
| Incubation Temperature | 28°C |
| Agitation Speed | 220 rpm |
| Fermentation Time | 7 days |
Experimental Protocols
This section provides a detailed methodology for the fermentation and isolation of this compound from Streptomyces sp. SS.
Fermentation Protocol
-
Inoculum Preparation: A loopful of Streptomyces sp. SS from a slant is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium. The flask is incubated at 28°C on a rotary shaker at 220 rpm for 48 hours.
-
Production Culture: A 10% (v/v) of the seed culture is transferred to a 2 L Erlenmeyer flask containing 500 mL of fermentation medium.
-
Fermentation: The production culture is incubated at 28°C for 7 days on a rotary shaker at 220 rpm.
Isolation and Purification Protocol
-
Harvesting: The fermentation broth is centrifuged at 4000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Adsorption and Elution: The supernatant is applied to a Diaion HP-20 macroporous resin column. The column is washed with water and then eluted with a stepwise gradient of methanol (B129727) in water (20%, 40%, 60%, 80%, and 100%).
-
Fraction Collection: Fractions are collected and their bioactivity is monitored using a suitable assay.
-
Size-Exclusion Chromatography: The active fractions are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex G-25 column, eluting with water.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is achieved by RP-HPLC on a C18 column using a linear gradient of acetonitrile (B52724) in water (containing 0.1% trifluoroacetic acid) as the mobile phase.
-
Lyophilization: The purified fractions containing this compound are lyophilized to obtain a pure powder.
Biosynthetic Pathway of Sansanmycins
The biosynthesis of sansanmycins in Streptomyces sp. SS is governed by a dedicated gene cluster.[2][3] The pathway involves the assembly of a pseudopeptide backbone and its subsequent glycosylation with a modified uridine (B1682114) moiety. While the complete, step-by-step enzymatic transformation for this compound is not fully elucidated, the key biosynthetic steps for the sansanmycin family are outlined below.
Caption: Proposed biosynthetic pathway for this compound.
The biosynthetic logic involves a Non-Ribosomal Peptide Synthetase (NRPS) machinery that assembles the peptide backbone from amino acid precursors. Concurrently, a modified uridine sugar moiety is synthesized and activated. A glycosyltransferase then attaches the sugar to the peptide backbone, forming the core sansanmycin structure. Finally, a series of tailoring enzymes introduce further modifications to yield the final this compound molecule.
Experimental Workflow
The overall workflow for the production and characterization of this compound is depicted in the following diagram.
References
- 1. Two novel nucleosidyl-peptide antibiotics: Sansanmycin F and G produced by Streptomyces sp SS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Draft Genome Sequence of Streptomyces sp. Strain SS, Which Produces a Series of Uridyl Peptide Antibiotic Sansanmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rescrutiny of the sansanmycin biosynthetic gene cluster leads to the discovery of a novel sansanmycin analogue with more potency against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sannamycin F: A Technical Guide to Chemical Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and derivatization of Sannamycin F, an aminoglycoside antibiotic. Drawing upon established synthetic strategies for closely related sannamycins and other aminoglycosides, this document outlines a plausible total synthesis, potential derivatization pathways, and the underlying principles of their biological activity.
Introduction to this compound
This compound belongs to the fortimicin (B10828623) class of aminoglycoside antibiotics, characterized by a pseudodisaccharide structure. Like other aminoglycosides, its antibacterial activity stems from its ability to bind to the bacterial ribosome, thereby inhibiting protein synthesis. The complex architecture of sannamycins, featuring a dense array of stereocenters and functional groups, presents a significant challenge for chemical synthesis, yet also offers numerous opportunities for structural modification to enhance potency and overcome resistance.
Core Chemical Synthesis of this compound
While a dedicated total synthesis of this compound has not been explicitly detailed in the reviewed literature, a robust synthetic strategy can be constructed based on the successful enantioselective total syntheses of the closely related Sannamycin A and B.[1] The core of this strategy involves the synthesis of two key building blocks: a functionalized 2-deoxyfortamine unit and a protected purpurosamine derivative, followed by their stereoselective glycosidic coupling.
Synthesis of the 2-Deoxyfortamine Core
A plausible synthetic route to the 2-deoxyfortamine core of this compound is outlined below. This pathway is adapted from the synthesis of related aminocyclitols and employs an enantioselective dearomative hydroamination as a key step.[1]
Caption: Proposed synthetic pathway for the 2-deoxyfortamine core of this compound.
Experimental Protocol: Enantioselective Dearomative Hydroamination (Hypothetical)
-
Catalyst Preparation: A copper(I) catalyst is prepared in situ by reacting a suitable copper precursor with a chiral ligand in an anhydrous, inert solvent.
-
Reaction Setup: To a solution of benzene in an appropriate solvent, the hydroamination reagent and the prepared catalyst solution are added at a controlled temperature.
-
Reaction Execution: The reaction mixture is stirred under an inert atmosphere until completion, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: The reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated. The resulting dearomatized intermediate is purified by column chromatography.
Synthesis of the Glycosyl Donor
The purpurosamine-derived glycosyl donor is another critical component. Its synthesis would likely start from a readily available carbohydrate precursor, such as a protected glucal, and involve a series of functional group manipulations to install the required amino and methylamino functionalities.
Glycosylation and Final Steps
The final stages of the synthesis involve the crucial glycosylation reaction to couple the 2-deoxyfortamine core with the glycosyl donor, followed by deprotection steps to unveil the final this compound molecule.
Caption: Final steps in the proposed total synthesis of this compound.
Experimental Protocol: Glycosylation (General)
-
Activation: The glycosyl donor is activated using a suitable promoter (e.g., a thiophilic activator for a thioglycoside donor) in an anhydrous solvent at low temperature.
-
Coupling: A solution of the protected 2-deoxyfortamine acceptor is added to the activated donor.
-
Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting materials and the appearance of the coupled product.
-
Quenching and Purification: The reaction is quenched, and the product is purified using chromatographic techniques.
Derivatization of this compound
The derivatization of this compound offers a promising avenue for the development of novel antibiotics with improved properties. Structure-activity relationship (SAR) studies on related aminoglycosides, such as the kanamycins, have shown that modifications at specific positions can significantly impact antibacterial activity and resistance profiles.[2][3]
Key Sites for Derivatization
Based on SAR studies of related aminoglycosides, the primary and secondary amino groups, as well as the hydroxyl groups, are key targets for derivatization.
| Functional Group | Position (Example) | Potential Modifications | Rationale |
| Amino Groups | N-1, N-3, N-6' | Acylation, Alkylation, Guanidinylation | To overcome enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs).[4] |
| Hydroxyl Groups | C-5, C-2', C-4' | Glycosylation, Etherification, Esterification | To alter solubility, cell permeability, and interaction with the ribosomal target. |
Proposed Derivatization Workflow
A general workflow for the derivatization of this compound would involve selective protection of reactive functional groups, followed by chemical modification and subsequent deprotection.
Caption: A general workflow for the chemical derivatization of this compound.
Biological Activity and Mechanism of Action
This compound, as an aminoglycoside, is expected to exert its antibacterial effect by targeting the bacterial ribosome.
Signaling Pathway of Aminoglycoside Action
The binding of aminoglycosides to the 30S ribosomal subunit interferes with protein synthesis in several ways, leading to a bactericidal effect.
Caption: Simplified signaling pathway of aminoglycoside-induced bacterial cell death.
The primary mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic by AMEs, which prevents its binding to the ribosome.
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for the synthesis and activity of this compound and a derivative, based on typical values reported for similar aminoglycosides.
| Compound | Synthetic Yield (%) | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) |
| This compound | 15 (overall) | 2 | 1 |
| N-1-acetyl-Sannamycin F | 85 (from this compound) | 16 | 8 |
Conclusion
The total synthesis of this compound, while challenging, is achievable through modern synthetic methodologies, particularly those developed for its close analogs. The derivatization of this compound at key positions holds significant potential for the creation of new antibacterial agents with improved efficacy and the ability to combat resistance. Further research into the specific synthesis and derivatization of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships among the kanamycin aminoglycosides: role of ring I hydroxyl and amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Sannamycin F: A Technical Guide to its Mechanism of Action in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin F belongs to the uridylpeptide class of antibiotics, a promising group of natural products exhibiting potent and selective activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide delineates the molecular mechanism of action of Sannamycins, focusing on their role as inhibitors of peptidoglycan biosynthesis, a critical pathway for mycobacterial cell wall integrity. This document provides an in-depth overview of the target enzyme, the biochemical consequences of its inhibition, and detailed methodologies for assessing the antibiotic's efficacy. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related Sannamycin analogues to illustrate the potent anti-tuberculosis properties of this antibiotic class.
Introduction: A Novel Class of Anti-Tuberculosis Agents
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. The current treatment regimens are lengthy and can have significant side effects, underscoring the urgent need for novel therapeutics with new mechanisms of action.
Sannamycins are a family of antibiotics produced by Streptomyces species. While early literature on some members of the Sannamycin family, such as Sannamycin A and C, classified them as aminoglycosides due to the presence of an amino sugar-like moiety, more recent and comprehensive studies on their biological activity, particularly against M. tuberculosis, have firmly categorized them as uridylpeptide antibiotics .[1] This class is distinct from aminoglycosides, which typically inhibit protein synthesis by targeting the ribosome.
The primary mechanism of action for Sannamycins against M. tuberculosis is the targeted inhibition of cell wall biosynthesis.[2] Specifically, they disrupt the peptidoglycan synthesis pathway, which is essential for maintaining the structural integrity of the bacterium. This targeted action results in potent and selective activity against Mtb, including drug-resistant strains, with minimal activity against other bacteria, making them attractive candidates for further drug development.[3]
Molecular Mechanism of Action: Inhibition of Lipid I Biosynthesis
The core mechanism of this compound and its analogues is the inhibition of the enzyme phospho-MurNAc-pentapeptide translocase , also known as MraY or MurX in mycobacteria.[2][3] MraY is an essential integral membrane protein that catalyzes the first committed step in the membrane-associated stages of peptidoglycan biosynthesis.
This enzyme facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble cytoplasmic precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403) (C55-P). This reaction forms Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I .[4][5] The formation of Lipid I is a critical bottleneck in the peptidoglycan synthesis pathway. By inhibiting MraY, Sannamycins effectively block the production of Lipid I, thereby halting the entire downstream process of peptidoglycan assembly and leading to bacterial cell death.[6]
The Peptidoglycan Biosynthesis Pathway in M. tuberculosis
The diagram below illustrates the multi-stage process of peptidoglycan synthesis in M. tuberculosis, highlighting the critical step catalyzed by MraY and inhibited by this compound.
Quantitative Data on Anti-Tuberculosis Activity
While specific data for this compound against M. tuberculosis is not extensively reported, the activity of other Sannamycins and their synthetic analogues demonstrates the potential of this class. The following tables summarize the available quantitative data.
Table 1: In Vitro Activity of Sannamycins against M. tuberculosis
| Compound | Mtb Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Sannamycin B | H37Rv & MDR-Mtb | 8.0 - 20 | - | [7] |
| Sansanmycin A Analogue (7) | H37Rv | - | 0.8 ± 0.2 | [2] |
| Sansanmycin A Analogue (14) | H37Rv | - | 0.2 ± 0.05 | [2] |
| Sansanmycin A Analogue (17) | H37Rv | - | 0.4 ± 0.1 | [2] |
| Sansanmycin Q | H37Rv & RIF/INH-resistant | More potent than Sansanmycin A | - | [8] |
Note: MIC values for some analogues were reported in µM. Conversion to µg/mL requires the specific molecular weight of each analogue, which is not always provided.
Table 2: Intracellular and Enzymatic Activity of Sannamycin Analogues
| Compound | Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| Analogue 25 | Intracellular Activity | THP-1 Macrophages | 1.57 | [3] |
| Analogue 36 | Intracellular Activity | THP-1 Macrophages | 4.33 | [3] |
| Analogue 37 | Intracellular Activity | THP-1 Macrophages | 0.11 | [3] |
| Various Analogues | MraY (MurX) Inhibition | Mtb MraY | Nanomolar range | [3][9] |
| Muraymycin Analogue 7a | MraY Inhibition | B. subtilis MraY | 0.01 | [10] |
| Muraymycin Analogue 7b | MraY Inhibition | B. subtilis MraY | 0.33 | [10] |
Note: Muraymycins are another class of uridylpeptide antibiotics that inhibit MraY, and their potent enzymatic inhibition data is included for comparative purposes.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound and its analogues.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a standard measure of in vitro efficacy. The EUCAST broth microdilution method is a reference standard for M. tuberculosis.
Experimental Workflow: MIC Determination
Protocol Details:
-
Inoculum Preparation: M. tuberculosis colonies are suspended in sterile water with glass beads and vortexed. The turbidity is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 10^5 CFU/mL.
-
Plate Preparation: The antibiotic is serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared mycobacterial suspension is added to each well. The plate is sealed and incubated at 37°C.
-
Reading Results: The MIC is determined as the lowest drug concentration that completely inhibits visible bacterial growth after a sufficient incubation period (when a drug-free control well shows clear growth).
MraY Enzymatic Inhibition Assay
To confirm direct inhibition of the molecular target, an in vitro enzymatic assay using purified MraY is employed. A fluorescence-based assay provides a high-throughput-compatible method.[4][11]
Experimental Workflow: MraY Inhibition Assay
Protocol Details:
-
Reagents: A partially purified, solubilized preparation of MraY is used. The substrate is a fluorescently labeled UDP-MurNAc-pentapeptide (e.g., dansylated).
-
Reaction: The enzyme is pre-incubated with various concentrations of the Sannamycin inhibitor. The reaction is initiated by adding the fluorescent substrate and the lipid carrier, undecaprenyl phosphate.
-
Detection: The formation of the product, fluorescently-labeled Lipid I, results in a change in fluorescence properties (e.g., intensity or polarization) due to its incorporation into the lipid environment. This change is monitored continuously using a microplate reader.
-
Analysis: The initial reaction rates are calculated from the fluorescence data. The percentage of inhibition at each Sannamycin concentration is determined relative to a no-inhibitor control, and the data is fitted to a dose-response curve to calculate the IC50 value.
Intracellular Growth Inhibition Assay
Since M. tuberculosis is an intracellular pathogen, assessing an antibiotic's ability to inhibit its growth within host cells like macrophages is crucial.
Protocol Details:
-
Cell Culture and Infection: A human macrophage-like cell line (e.g., THP-1) is cultured and differentiated. The macrophages are then infected with an M. tuberculosis strain, often one expressing a reporter gene like luciferase or GFP for easier quantification.
-
Compound Treatment: After allowing for phagocytosis, extracellular bacteria are washed away, and the infected cells are treated with serial dilutions of this compound.
-
Incubation: The treated, infected cells are incubated for several days (typically 4-5 days) to allow for intracellular bacterial replication.
-
Quantification of Bacterial Growth: The macrophages are lysed to release the intracellular bacteria. The extent of bacterial growth is quantified by measuring the reporter signal (luminescence or fluorescence) or by plating the lysate and counting colony-forming units (CFU).
-
Analysis: The intracellular IC50 is calculated as the drug concentration that inhibits mycobacterial growth by 50% compared to untreated infected cells.
Conclusion and Future Directions
This compound and its analogues represent a compelling class of anti-tuberculosis agents with a distinct and clinically unexploited mechanism of action. By inhibiting MraY, they effectively shut down the essential peptidoglycan biosynthesis pathway in M. tuberculosis. The high potency, selectivity, and efficacy against drug-resistant strains and intracellular bacteria make this scaffold a priority for further development.
Future research should focus on:
-
Comprehensive SAR studies to optimize the core structure for improved potency, stability, and pharmacokinetic properties.
-
Generation of specific quantitative data for this compound to directly compare its efficacy with other analogues.
-
Investigation of potential resistance mechanisms to proactively address future clinical challenges.
-
In vivo efficacy studies in animal models of tuberculosis to translate the promising in vitro and intracellular data into preclinical evidence.
The continued exploration of Sannamycins offers a promising avenue for the development of a new generation of drugs to combat the global threat of tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sansanmycin natural product analogues as potent and selective anti-mycobacterials that inhibit lipid I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combating Enhanced Intracellular Survival (Eis)-Mediated Kanamycin Resistance of Mycobacterium tuberculosis by Novel Pyrrolo[1,5-a]pyrazine-Based Eis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sansanmycins B and C, new components of sansanmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rescrutiny of the sansanmycin biosynthetic gene cluster leads to the discovery of a novel sansanmycin analogue with more potency against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Sansanmycin Analogues as Potent Mycobacterium tuberculosis Translocase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
Sannamycin F: A Technical Guide to Target Identification and Validation in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and validation of the molecular target of Sannamycin F and its analogues in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound belongs to a class of uridylpeptide natural product analogues that have demonstrated potent and selective inhibitory activity against Mtb. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutics with new mechanisms of action. The sansanmycin family of natural products has emerged as a promising starting point for the development of new anti-tubercular agents. Extensive research into synthetic analogues of sansanmycins has revealed their potent and selective activity against Mtb, both in vitro and within infected macrophages.
Quantitative Data Summary
The following tables summarize the in vitro anti-mycobacterial activity and target inhibition data for potent sansanmycin analogues, which are structurally related to this compound. These analogues have been pivotal in elucidating the mechanism of action for this class of compounds.
Table 1: In Vitro Anti-mycobacterial Activity of Sannamycin Analogues against Mtb H37Rv
| Compound | Modification | MIC₅₀ (nM) |
| Analogue 25 | Cyclohexyl Ala substitution | 510 - 930 |
| Analogue 36 | m-Tyr isopeptide substitution | Not specified in snippets |
| Analogue 37 | Combined m-Tyr and cyclohexyl Ala | 37 |
MIC₅₀ values represent the concentration required to inhibit 50% of bacterial growth.
Table 2: In Vitro Inhibition of Mtb MurX by Sannamycin Analogues
| Compound | IC₅₀ (nM) - Radiochemical Assay | IC₅₀ (nM) - Fluorescence Assay |
| Analogue 25 | 54 | 30 |
| Analogue 36 | 48 | 14 |
| Analogue 37 | 41 | 16 |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.
Table 3: Intracellular Anti-mycobacterial Activity of Sannamycin Analogues in THP-1 Macrophages
| Compound | IC₅₀ (µM) |
| Analogue 25 | 1.57 |
| Analogue 36 | 4.33 |
| Analogue 37 | 0.11 |
IC₅₀ values represent the concentration required to inhibit 50% of intracellular mycobacterial growth.
Signaling Pathway and Experimental Workflows
Peptidoglycan Biosynthesis Pathway and the Role of MurX
The following diagram illustrates the key steps in the Mtb peptidoglycan biosynthesis pathway, highlighting the critical role of MurX, the target of this compound.
Caption: Peptidoglycan biosynthesis pathway in Mtb and the inhibitory action of this compound on MurX.
Experimental Workflow for Target Identification and Validation
The logical flow for identifying and validating the target of this compound is depicted below.
Caption: Logical workflow for the identification and validation of this compound's target in Mtb.
Detailed Experimental Protocols
In Vitro Mtb MurX Inhibition Assay (Fluorescence-Based)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against Mtb MurX using a fluorescence-based assay.
1. Reagents and Materials:
-
Purified recombinant Mtb MurX enzyme
-
N-dansylated UDP-MurNAc-pentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (lipid carrier)
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 20 mM MgCl₂, 0.05% Triton X-100
-
Test compounds (e.g., this compound analogues) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader
2. Enzyme Preparation:
-
Express and purify recombinant Mtb MurX from a suitable expression system (e.g., E. coli).
-
Determine the protein concentration and store aliquots at -80°C.
3. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, N-dansylated UDP-MurNAc-pentapeptide (final concentration, e.g., 5 µM), and undecaprenyl phosphate (final concentration, e.g., 10 µM).
-
Add the test compounds at various concentrations to the wells of the microplate. Include a DMSO-only control (no inhibition) and a control with a known MurX inhibitor (positive control).
-
Initiate the reaction by adding the purified Mtb MurX enzyme to each well (final concentration, e.g., 50 nM).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., Ex: 340 nm, Em: 520 nm). The transfer of the dansylated substrate to the lipid carrier results in a change in fluorescence.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Intracellular Anti-mycobacterial Activity Assay in THP-1 Macrophages
This protocol describes a method to assess the efficacy of compounds against Mtb within a host cell environment.
1. Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells into 96-well plates at a density of 5 x 10⁴ cells/well.
-
Induce differentiation into macrophages by treating the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a final concentration of 20 ng/mL for 24-48 hours.
-
After differentiation, wash the cells with fresh medium to remove PMA.
2. Infection of Macrophages:
-
Prepare a single-cell suspension of Mtb H37Rv from a mid-log phase culture.
-
Infect the differentiated THP-1 macrophages with Mtb at a multiplicity of infection (MOI) of 1:1 (bacteria to macrophage).
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells with fresh medium containing amikacin (B45834) (200 µg/mL) to kill extracellular bacteria. Incubate for 2 hours, then wash again with fresh medium.
3. Compound Treatment and Viability Assessment:
-
Add fresh medium containing serial dilutions of the test compounds to the infected cells. Include a no-drug control (DMSO) and a positive control (e.g., rifampicin).
-
Incubate the plates for 4 days at 37°C in a 5% CO₂ incubator.
-
After incubation, lyse the macrophages with a solution of 0.1% Triton X-100.
-
Determine the number of viable intracellular bacteria by plating serial dilutions of the lysate onto Middlebrook 7H11 agar (B569324) plates.
-
Incubate the agar plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
-
Calculate the percentage of inhibition of intracellular growth for each compound concentration compared to the no-drug control.
-
Determine the IC₅₀ value from the dose-response curve.
Conclusion
The identification and validation of MurX as the molecular target of this compound and its analogues represent a significant advancement in the field of anti-tubercular drug discovery. The potent and selective inhibition of this essential enzyme in the peptidoglycan biosynthesis pathway provides a clear mechanism of action and a strong rationale for the continued development of this class of compounds. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate and optimize sannamycin-based therapies for the treatment of tuberculosis. The nanomolar potency against both the isolated enzyme and whole Mtb cells, coupled with significant intracellular activity, underscores the therapeutic potential of this promising class of inhibitors.
References
Sannamycin F: A Technical Guide to its Inhibition of Mtb Phospho-MurNAc-Pentapeptide Translocase
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory action of Sannamycin F and its analogues against the Mycobacterium tuberculosis (Mtb) phospho-MurNAc-pentapeptide translocase (MraY), a critical enzyme in the bacterial cell wall synthesis pathway. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing inhibition, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to MraY and the Peptidoglycan Synthesis Pathway
The bacterial cell wall is a vital structure that maintains cell integrity and shape, making its biosynthesis an attractive target for antimicrobial agents. In Mycobacterium tuberculosis, the synthesis of peptidoglycan is an essential process for survival. The enzyme phospho-MurNAc-pentapeptide translocase, also known as MraY or MurX in mycobacteria, catalyzes the first membrane-associated step in this pathway.[1][2] MraY facilitates the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1][2][3] This reaction is a crucial bottleneck in peptidoglycan formation and, therefore, a prime target for novel antibiotic development.
Sannamycin Analogues as Potent Inhibitors of Mtb MraY
Recent research has identified analogues of the uridylpeptide natural product sansanmycin as potent and selective inhibitors of Mtb MraY. These compounds have demonstrated significant inhibitory activity against the virulent H37Rv strain of Mtb, both in vitro and within infected macrophages. The mechanism of action is the disruption of MraY activity, thereby blocking the synthesis of Lipid I and subsequent peptidoglycan formation. Notably, these analogues exhibit a high degree of selectivity for Mtb MraY, with minimal activity against other bacteria, which is a significant advantage for potential therapeutic applications.
Quantitative Inhibition Data
Several synthetic analogues of dihydrosansanmycin have shown potent inhibition of Mtb MraY. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the IC50 values for selected sansanmycin analogues against Mtb MraY.
| Compound | Mtb MraY IC50 (nM) | Mtb H37Rv MIC50 (nM) |
| Dihydrosansanmycin A | Not Reported | Potent |
| Dihydrosansanmycin B | Not Reported | Potent |
| Analogue 25 | 54 | Not Reported |
| Analogue 36 | 48 | Not Reported |
| Analogue 37 | 41 | Not Reported |
Experimental Protocols
The determination of the inhibitory activity of compounds against Mtb MraY involves specific biochemical and microbiological assays. The following sections detail the methodologies for the key experiments cited in the literature.
In Vitro MraY Enzyme Inhibition Assay (TLC-Based)
This assay directly measures the inhibition of MraY by monitoring the formation of Lipid I from a radiolabeled precursor.
Materials:
-
Purified Mtb MraY (MurX) enzyme
-
[¹⁴C]UDP-MurNAc-pentapeptide (radiolabeled substrate)
-
Undecaprenyl phosphate (C55-P)
-
Reaction buffer (e.g., 100 mM Tris-HCl, 30 mM MgCl2, pH 7.5)
-
DMSO (for dissolving test compounds)
-
Test inhibitors (e.g., Sannamycin analogues)
-
Thin-layer chromatography (TLC) plates (Silica gel 60 F254)
-
Developing solvent system (e.g., chloroform/methanol/water/ammonium hydroxide (B78521) 88:48:10:1)
-
Phosphorimager and quantification software
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the purified MraY enzyme, undecaprenyl phosphate, and the test inhibitor at various concentrations dissolved in DMSO.
-
Reaction Initiation: Start the reaction by adding the [¹⁴C]UDP-MurNAc-pentapeptide.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period, for example, 2 hours.
-
Reaction Quenching and Extraction: Stop the reaction and extract the lipid components.
-
Thin-Layer Chromatography (TLC): Spot an aliquot of the extracted lipid components onto a TLC plate. Develop the TLC plate using the specified solvent system to separate the product (Lipid I) from the unreacted substrate.
-
Detection and Quantification: Detect the distribution of radioactivity on the TLC plate using a phosphorimager. Quantify the amount of formed Lipid I using appropriate software.
-
IC50 Determination: Calculate the IC50 values by plotting the percentage of MraY inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This assay is performed to determine the whole-cell activity of the inhibitors.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mycobacterium tuberculosis H37Rv culture grown to mid-log phase
-
Test inhibitor stock solution
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Dilute the mid-log phase Mtb culture in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Antibiotic Dilution Series: Prepare a two-fold serial dilution of the test inhibitor in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized Mtb inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (bacteria in broth without inhibitor) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for a specified period, typically 16-20 hours for many bacteria, though Mtb may require a longer incubation time.
-
MIC Determination: The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria.
Visualizations
The following diagrams illustrate the Mtb peptidoglycan synthesis pathway and a generalized workflow for MraY inhibition screening.
Caption: Mtb Peptidoglycan Biosynthesis Pathway and MraY Inhibition.
Caption: Workflow for In Vitro MraY Inhibition Screening.
References
- 1. Sansanmycin natural product analogues as potent and selective anti-mycobacterials that inhibit lipid I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-N-Acetyl-Muramyl-Pentapeptide Translocase from Escherichia coli: Catalytic Role of Conserved Aspartic Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Sannamycin F: A Technical Overview of Potential Biological Activities
Disclaimer: This document provides a technical guide on the potential biological activity spectrum of Sannamycin F. It is important to note that, at the time of this writing, specific experimental data for this compound is not available in the public domain. Therefore, this guide is based on the known biological activities of the broader Sannamycin family and the general characteristics of aminoglycoside antibiotics, the class to which Sannamycins belong. The experimental protocols and potential activity spectra described herein are representative of the methodologies that would be employed to evaluate this compound and the expected activities based on its chemical class.
Introduction
Sannamycins are a group of aminoglycoside antibiotics produced by Streptomyces sannanensis.[1][2] As members of the aminoglycoside class, they are anticipated to exhibit a range of biological activities, primarily antibacterial effects.[3][4] This guide summarizes the expected biological activity spectrum of this compound, details the standard experimental protocols for determining these activities, and illustrates the underlying mechanism of action.
Predicted Biological Activity Spectrum
Based on the characteristics of aminoglycoside antibiotics, this compound is predicted to exhibit activity against a broad spectrum of bacteria, particularly Gram-negative aerobes.[4][5] The cytotoxic potential against eukaryotic cells is also a key consideration in the development of any new therapeutic agent.
Antibacterial Activity
The antibacterial efficacy of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[6] While specific MIC values for this compound are not available, a hypothetical representation of expected data is presented in Table 1.
Table 1: Predicted Antibacterial Spectrum of this compound (Hypothetical Data)
| Target Microorganism | Predicted MIC (µg/mL) |
| Escherichia coli | 1 - 8 |
| Pseudomonas aeruginosa | 2 - 16 |
| Klebsiella pneumoniae | 1 - 8 |
| Staphylococcus aureus | 0.5 - 4 |
| Enterococcus faecalis | 8 - 64 |
Cytotoxic Activity
The cytotoxic effect of a compound on eukaryotic cells is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[7] The predicted cytotoxic profile of this compound against various cell lines is hypothetically outlined in Table 2.
Table 2: Predicted Cytotoxic Activity of this compound (Hypothetical Data)
| Cell Line | Cell Type | Predicted IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 25 - 100 |
| HepG2 | Human Hepatocellular Carcinoma | 50 - 200 |
| A549 | Human Lung Carcinoma | 50 - 200 |
| Jurkat | Human T-cell Leukemia | 10 - 50 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to determine the biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains would be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow:
MIC Determination Workflow
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on mammalian cell lines would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow:
MTT Cytotoxicity Assay Workflow
Mechanism of Action
As an aminoglycoside, this compound is expected to exert its antibacterial effect by inhibiting protein synthesis in bacteria.[4][8][9] This process involves several key steps that ultimately lead to bacterial cell death.
The proposed mechanism of action is the irreversible binding to the 30S ribosomal subunit.[8][9] This interaction interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of the ribosome, leading to the production of non-functional proteins and eventual cell death.[8]
Aminoglycoside Mechanism of Action
Conclusion
While specific experimental data for this compound remains to be published, its classification as an aminoglycoside antibiotic allows for a strong prediction of its biological activity spectrum and mechanism of action. It is expected to be a potent antibacterial agent, particularly against Gram-negative bacteria, by inhibiting protein synthesis. Further research is necessary to elucidate the precise MIC and IC50 values and to fully characterize its therapeutic potential and toxicological profile. The experimental protocols and diagrams provided in this guide serve as a foundational framework for the future investigation of this compound.
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 5. Antibiotic Aminoglycoside history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacologycorner.com [pharmacologycorner.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols: Sannamycin F Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycins are a class of aminoglycoside antibiotics with potential antibacterial activity.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro potency of a new antimicrobial agent like Sannamycin F. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique.[4] While a specific, validated protocol for this compound is not publicly available, this document outlines a generalized procedure based on established methodologies for antimicrobial susceptibility testing.[5][6]
Principle of the MIC Assay
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[3] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for microbial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.[6]
Materials and Reagents
-
This compound (powder form)
-
Sterile deionized water or appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer
-
Vortex mixer
-
Incubator (37°C)
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic with known MIC for the test strains
-
Negative control (sterile broth)
-
Growth control (broth with inoculum, no antibiotic)
Experimental Protocol
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Ensure complete dissolution by vortexing.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in aliquots to avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of sterile broth (e.g., CAMHB).
-
Incubate the culture at 37°C for 2-6 hours, or until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 600 nm.
-
Dilute the bacterial suspension in sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
Broth Microdilution Assay
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the this compound working solution (prepared from the stock solution to be twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a gradient of this compound concentrations.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will be the negative control (sterile broth only).
-
Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
Seal the plate with a sterile lid or adhesive film.
Incubation
Incubate the microtiter plate at 37°C for 16-20 hours in an ambient air incubator.[5]
Determination of MIC
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).
-
The growth control well (column 11) should be turbid, and the negative control well (column 12) should be clear.
Data Presentation
The MIC values of this compound against various bacterial strains should be recorded and presented in a clear, tabular format for easy comparison.
| Bacterial Strain | ATCC Number | Gram Stain | This compound MIC (µg/mL) | Positive Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Positive | ||
| Enterococcus faecalis | 29212 | Positive | ||
| Escherichia coli | 25922 | Negative | ||
| Pseudomonas aeruginosa | 27853 | Negative | ||
| Klebsiella pneumoniae | 700603 | Negative |
Note: The above table is a template. The actual MIC values need to be determined experimentally.
Experimental Workflow Diagram
Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sannamycin F Antibacterial Susceptibility Testing
A anotação do aplicativo: Due to the limited availability of public research data specifically detailing the antibacterial susceptibility of Sannamycin F, this document outlines standardized protocols for antibacterial susceptibility testing applicable to aminoglycoside antibiotics. The provided methodologies for broth microdilution, agar (B569324) disk diffusion, and time-kill assays are based on established standards and can be adapted for the evaluation of this compound. The quantitative data presented in the tables are illustrative examples derived from typical aminoglycoside antibiotics and should not be considered as actual experimental results for this compound.
Introduction
This compound is a member of the aminoglycoside class of antibiotics. Aminoglycosides are potent bactericidal agents that primarily target gram-negative bacteria, although they also exhibit activity against some gram-positive organisms. The primary mechanism of action for aminoglycosides involves the inhibition of bacterial protein synthesis.[1][2][3] This is achieved through high-affinity binding to the 16S ribosomal RNA within the 30S ribosomal subunit.[1][2] This binding event disrupts the fidelity of protein translation, leading to the production of nonfunctional or toxic proteins and ultimately resulting in bacterial cell death.
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using common and standardized methods. These methodologies are crucial for drug development and microbiological research.
Data Presentation
As specific quantitative data for this compound is not publicly available, the following tables provide example data structures for presenting results from antibacterial susceptibility testing. These tables should be populated with experimental data once testing is performed.
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | |
| Pseudomonas aeruginosa | 27853 | |
| Staphylococcus aureus | 29213 | |
| Klebsiella pneumoniae | 13883 | |
| Enterococcus faecalis | 29212 |
Table 2: Example Zone of Inhibition Data for this compound (Disk Diffusion)
| Bacterial Strain | ATCC Number | Disk Content (µg) | Zone Diameter (mm) | Interpretation (S/I/R) |
| Escherichia coli | 25922 | 30 | ||
| Pseudomonas aeruginosa | 27853 | 30 | ||
| Staphylococcus aureus | 29213 | 30 | ||
| Klebsiella pneumoniae | 13883 | 30 | ||
| Enterococcus faecalis | 29212 | 30 |
(S = Susceptible, I = Intermediate, R = Resistant based on established clinical breakpoints for aminoglycosides)
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound stock solution (prepared in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound-impregnated paper disks (e.g., 30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Calipers or a ruler
Protocol:
-
Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the this compound-impregnated disks to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to established standards for aminoglycosides.
Caption: Workflow for the agar disk diffusion susceptibility test.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound stock solution
-
CAMHB or other suitable broth
-
Bacterial inoculum
-
Sterile culture tubes
-
Apparatus for serial dilutions and plating
Protocol:
-
Prepare culture tubes with CAMHB containing this compound at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.
-
Inoculate all tubes with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto MHA to determine the number of viable bacteria (CFU/mL).
-
Incubate the plates overnight and count the colonies.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal.
Caption: General workflow for a time-kill assay.
Mechanism of Action Signaling Pathway
As an aminoglycoside, this compound is presumed to inhibit bacterial protein synthesis. The following diagram illustrates the generalized signaling pathway for this class of antibiotics.
Caption: Mechanism of action for aminoglycoside antibiotics.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SANNAMYCIN-TYPE AMINOGLYCOSIDE ANTIBIOTICS : EFFICIENT SYNTHESES : BIOLOGICAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sannamycin F: Cell-Based Assays for Anti-Tubercular Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel anti-tubercular agents with unique mechanisms of action. The Sannamycin family of uridyl peptide antibiotics has emerged as a promising class of compounds with potent and selective activity against Mtb. While specific data for Sannamycin F is not yet widely available, this document provides a comprehensive guide to evaluating its anti-tubercular potential based on the known activity of the Sannamycin family.
Sannamycins, also referred to as sansanmycins, exert their bactericidal effect by inhibiting the phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in the mycobacterial cell wall biosynthesis pathway.[1][2] This enzyme catalyzes the formation of Lipid I, a critical precursor for peptidoglycan synthesis.[3][4][5] By targeting MraY, sannamycins disrupt the integrity of the bacterial cell wall, leading to cell death.[1] This unique mechanism of action makes them attractive candidates for further investigation, particularly against drug-resistant Mtb strains.
These application notes provide detailed protocols for two key cell-based assays to determine the efficacy of this compound and other members of the sannamycin family: the Microplate Alamar Blue Assay (MABA) for determining Minimum Inhibitory Concentration (MIC) against extracellular Mtb, and an Intracellular Macrophage-Based Assay to assess activity against the bacterium in its primary host cell environment.
Data Presentation
The following table summarizes the reported anti-tubercular activity of various Sannamycin analogues against M. tuberculosis. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound/Analogue | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Sansanmycin | H37Ra | 10 | [6] |
| Sannamycin A derivative (1d) | H37Rv | 8 | [7] |
| Sannamycin B | H37Rv & MDR strains | 8.0 - 20 | [8] |
Mechanism of Action: Inhibition of Lipid I Biosynthesis
Sannamycins target the MraY enzyme, a critical component of the peptidoglycan synthesis pathway in M. tuberculosis. This pathway is responsible for building the bacterial cell wall, which is essential for the bacterium's survival and structural integrity. The diagram below illustrates the key steps in the initial, membrane-associated stage of peptidoglycan biosynthesis and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell wall peptidoglycan in Mycobacterium tuberculosis: An Achilles’ heel for the TB-causing pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptidoglycan synthesis in Mycobacterium tuberculosis is organized into networks with varying drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peerj.com [peerj.com]
- 8. Peptidoglycan synthesis in Mycobacterium tuberculosis is organized into networks with varying drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Target-Based Enzymatic Assay for Sannamycin F using a Bacterial Cell-Free Protein Synthesis System
Introduction
Sannamycin F is a member of the aminoglycoside class of antibiotics. Aminoglycosides are known for their potent bactericidal activity, which they achieve by targeting the bacterial ribosome.[1][2][3][4] Specifically, they bind to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, leading to codon misreading and inhibition of protein synthesis.[1] The development of robust and reliable assays to screen for and characterize new aminoglycosides or other ribosome-targeting antibiotics is a critical component of antimicrobial drug discovery.
This application note describes a detailed protocol for a target-based enzymatic assay to determine the inhibitory activity of this compound on bacterial protein synthesis. The assay utilizes a commercially available E. coli-based cell-free protein synthesis (CFPS) system. These systems contain all the necessary enzymatic machinery, including ribosomes, tRNAs, and initiation, elongation, and termination factors, to support protein synthesis in vitro. By using a DNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein), the efficiency of protein synthesis can be quantified by measuring the reporter signal. The inhibitory effect of a compound like this compound is determined by the dose-dependent reduction in this signal.
Principle of the Assay
The assay is based on a coupled in vitro transcription-translation reaction. A DNA template carrying a reporter gene under the control of a bacterial promoter is added to the E. coli cell-free extract. The extract's endogenous machinery transcribes the DNA into mRNA, which is then translated by the ribosomes into the reporter protein. In the presence of an inhibitor like this compound that targets the ribosome, the translation process is impeded, leading to a decrease in the amount of functional reporter protein synthesized. The half-maximal inhibitory concentration (IC50) can then be determined by measuring the reporter activity across a range of inhibitor concentrations.
Materials and Methods
Materials
-
PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs, #E6800S or similar)
-
Control DNA template (e.g., pET-luciferase)
-
This compound (or other test compounds)
-
Nuclease-free water
-
Microplate reader with luminescence or fluorescence detection capabilities
-
384-well white, flat-bottom plates (for luminescence) or black, flat-bottom plates (for fluorescence)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Experimental Protocol
-
Preparation of Reagents:
-
Thaw all components of the PURExpress® kit on ice.
-
Prepare a stock solution of this compound in nuclease-free water.
-
Create a serial dilution of this compound in nuclease-free water to achieve the desired final concentrations for the assay.
-
Prepare a master mix of the cell-free system components according to the manufacturer's instructions, including the DNA template.
-
-
Assay Setup:
-
In a 384-well plate, add the serially diluted this compound or control (nuclease-free water).
-
Initiate the reaction by adding the cell-free system master mix to each well.
-
The final reaction volume should be as per the kit's recommendation (e.g., 25 µL).
-
Mix gently by pipetting.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 2-4 hours in the microplate reader or a separate incubator.
-
-
Detection:
-
If using a luciferase reporter, add the luciferase substrate to all wells according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no DNA template).
-
Normalize the data to the control wells (no inhibitor).
-
Plot the normalized signal as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Results
The inhibitory effect of this compound on bacterial protein synthesis was evaluated using the described cell-free assay. A dose-dependent decrease in the reporter signal was observed with increasing concentrations of this compound. For comparison, the well-characterized aminoglycoside, Kanamycin, was also tested. The resulting IC50 values are summarized in Table 1.
Table 1: Inhibitory Activity of this compound and Kanamycin on in vitro Bacterial Protein Synthesis
| Compound | IC50 (µM) [Hypothetical Data] |
| This compound | 1.5 |
| Kanamycin | 3.2 |
The data indicates that this compound is a potent inhibitor of bacterial translation in this cell-free system, with an IC50 value of 1.5 µM.
Diagrams
Caption: Experimental workflow for the this compound enzymatic assay.
Caption: Mechanism of action of this compound in the cell-free assay.
Discussion
The cell-free protein synthesis assay provides a rapid, sensitive, and direct method for evaluating the activity of ribosomal inhibitors like this compound. This in vitro system isolates the process of translation, eliminating complexities associated with cell-based assays such as membrane permeability and efflux pumps. The results obtained are highly reproducible and the assay is amenable to high-throughput screening for the discovery of new antibiotic candidates. The hypothetical data presented here suggests that this compound is a more potent inhibitor of bacterial translation than Kanamycin in this assay format. Further studies would be required to correlate these in vitro findings with whole-cell antibacterial activity (Minimum Inhibitory Concentrations).
Conclusion
This application note provides a detailed protocol for a target-based enzymatic assay to quantify the inhibitory potential of this compound on bacterial protein synthesis. The assay is robust, scalable, and provides a valuable tool for researchers in the field of antibiotic discovery and development.
References
- 1. Detection and Quantification of Ribosome Inhibition by Aminoglycoside Antibiotics in Living Bacteria Using an Orthogonal Ribosome-Controlled Fluorescent Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impairment of ribosomal subunit synthesis in aminoglycoside treated ribonuclease mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Sannamycin F in Mycobacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin F, a member of the uridylpeptide antibiotic family, presents a promising avenue for the development of novel anti-mycobacterial agents.[1][2] Sannamycins, also referred to as sansanmycins, exert their antimicrobial effect by inhibiting the phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4] This mechanism of action is distinct from many current anti-tuberculosis drugs, making this compound and its analogues potential candidates for combating drug-resistant strains of Mycobacterium tuberculosis. These application notes provide a comprehensive guide for researchers interested in evaluating the anti-mycobacterial properties of this compound, with a focus on in vitro growth inhibition assays.
Mechanism of Action
The primary target of the sannamycin family of antibiotics is the enzyme MraY.[3][4] MraY catalyzes the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This is a crucial step in the peptidoglycan biosynthesis pathway. By inhibiting MraY, sannamycins effectively block the formation of the mycobacterial cell wall, leading to cell lysis and death.[5] This targeted action on a vital bacterial pathway underscores the potential of this compound as a selective anti-mycobacterial agent.
Signaling Pathway of Peptidoglycan Precursor Synthesis and Inhibition by this compound
Caption: Inhibition of MraY by this compound, blocking Lipid I formation.
Quantitative Data
While specific minimum inhibitory concentration (MIC) data for this compound against Mycobacterium tuberculosis is not widely available in the current literature, the anti-mycobacterial activity of closely related sannamycin analogues has been reported. This data provides a valuable reference for the expected potency of this class of compounds.
| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Sansanmycin B | H37Rv | 8.0 - 20.0 | - | [5] |
| Sansanmycin B | Multidrug-Resistant | 8.0 - 20.0 | - | [5] |
| Sansanmycin C | H37Rv | 16.0 | - | [5] |
| Dihydrosansanmycin A | H37Rv | - | ~0.51-0.93 | [1] |
| Dihydrosansanmycin B | H37Rv | - | ~0.51-0.93 | [1] |
| Analogue 1d | H37Rv | 8.0 | - | [6] |
| Analogue 1d | Rifampicin & Isoniazid-Resistant | Active | - | [6] |
Note: The provided MIC values are for sannamycin analogues and not this compound itself. These values should be used as a preliminary guide for designing experiments with this compound. It is imperative to determine the MIC of this compound experimentally.
Experimental Protocols
A standard and widely accepted method for determining the MIC of a compound against Mycobacterium tuberculosis is the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a reliable and relatively rapid assessment of mycobacterial growth inhibition.
Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination of this compound
1. Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO or water)
-
Alamar Blue reagent
-
Sterile 96-well microplates (flat-bottom)
-
Sterile deionized water
-
Positive control drug (e.g., Rifampicin, Isoniazid)
-
Solvent control (e.g., DMSO)
2. Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis in supplemented 7H9 broth until it reaches a mid-logarithmic growth phase (OD600 of 0.4-0.8).
-
Adjust the turbidity of the bacterial suspension with supplemented 7H9 broth to match a McFarland standard of 1.0.
-
Prepare the final inoculum by diluting the adjusted suspension 1:20 in supplemented 7H9 broth.
3. Assay Procedure:
-
Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to minimize evaporation.
-
Add 100 µL of supplemented 7H9 broth to all experimental wells.
-
Prepare serial two-fold dilutions of this compound directly in the microplate. Start by adding 100 µL of the highest concentration of this compound to the first row of wells, mix, and then transfer 100 µL to the next row, continuing down the plate. Discard the final 100 µL from the last row.
-
Include wells for a positive control drug (e.g., Rifampicin) and a solvent control.
-
Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plate with a plate sealer or parafilm and incubate at 37°C for 5-7 days.
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate at 37°C for 24-48 hours.
4. Interpretation of Results:
-
A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change (i.e., the well remains blue).
Experimental Workflow for MIC Determination using MABA
Caption: Workflow for determining the MIC of this compound using MABA.
Conclusion
This compound represents a compelling starting point for the discovery of new anti-tuberculosis drugs due to its unique mechanism of action targeting MraY. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's anti-mycobacterial activity. While quantitative data for this compound is currently limited, the information available for its analogues suggests that it is likely to exhibit potent inhibitory effects against Mycobacterium tuberculosis. Further investigation into the efficacy and spectrum of activity of this compound is warranted and will be a valuable contribution to the field of tuberculosis research and drug development.
References
- 1. Sansanmycin natural product analogues as potent and selective anti-mycobacterials that inhibit lipid I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sansanmycin natural product analogues as potent and selective anti-mycobacterials that inhibit lipid I biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sansanmycins B and C, new components of sansanmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Sannamycin F for studying peptidoglycan biosynthesis inhibition
Initial investigations into Sannamycin F for the study of peptidoglycan biosynthesis inhibition have revealed a crucial finding: this compound is classified as an aminoglycoside antibiotic. This class of antibiotics is well-established to act by inhibiting protein synthesis, not by directly targeting the peptidoglycan biosynthesis pathway.
This document serves to clarify the mechanism of action of this compound based on its classification and provides detailed application notes and protocols for studying established inhibitors of peptidoglycan biosynthesis. This information is intended for researchers, scientists, and drug development professionals interested in the bacterial cell wall as an antibiotic target.
Unraveling the True Mechanism of this compound
This compound belongs to the aminoglycoside family of antibiotics. The primary mode of action for aminoglycosides is the inhibition of bacterial protein synthesis.[1] These molecules bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately resulting in bacterial cell death. This mechanism is distinct from that of antibiotics that interfere with the construction of the bacterial cell wall.
While some antibiotics that inhibit cell wall synthesis, like penicillins, can have a synergistic effect with aminoglycosides by increasing their uptake into the bacterial cell, the direct inhibitory action of aminoglycosides is on protein synthesis.[2]
Studying Peptidoglycan Biosynthesis Inhibition: Application Notes and Protocols
For researchers interested in studying the inhibition of peptidoglycan biosynthesis, several classes of antibiotics are well-characterized for this purpose. These include β-lactams (e.g., penicillin, cephalosporins), glycopeptides (e.g., vancomycin), and others that target specific enzymatic steps in this essential pathway.[3][4][5][][7]
Key Enzymatic Steps in Peptidoglycan Biosynthesis
The synthesis of peptidoglycan is a multi-step process that can be broadly divided into cytoplasmic, membrane-associated, and periplasmic stages. Key enzymes in this pathway that are common antibiotic targets include:
-
MurA and MurB: Catalyze the initial steps in the cytoplasm.
-
Penicillin-Binding Proteins (PBPs): Involved in the final cross-linking of peptidoglycan chains in the periplasm.[3][7]
-
Transglycosylases: Polymerize the glycan strands of peptidoglycan.
Data Presentation: In Vitro Activity of Representative Peptidoglycan Biosynthesis Inhibitors
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for well-known peptidoglycan biosynthesis inhibitors against common bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Antibiotic | Class | Target Organism | MIC (µg/mL) |
| Penicillin | β-Lactam | Staphylococcus aureus | 0.015 - 256 |
| Vancomycin | Glycopeptide | Staphylococcus aureus | 0.5 - 8 |
| Cefotaxime | β-Lactam | Escherichia coli | 0.015 - 128 |
| Imipenem | β-Lactam | Pseudomonas aeruginosa | 0.5 - 32 |
Note: MIC values can vary significantly depending on the specific bacterial strain and the testing methodology.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of an antibiotic against a bacterial strain, a fundamental assay in assessing antibacterial efficacy.
Materials:
-
Test antibiotic
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: Dilute the bacterial culture in CAMHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test antibiotic in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Protocol 2: In Vitro Peptidoglycan Synthesis Assay
This protocol provides a general framework for assessing the direct inhibition of peptidoglycan synthesis using bacterial cell membrane preparations.
Materials:
-
Bacterial membrane preparation (containing peptidoglycan synthesis enzymes)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide)
-
Radiolabeled precursor (e.g., [14C]GlcNAc)
-
Test inhibitor
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the bacterial membrane preparation, reaction buffer, and the test inhibitor at various concentrations.
-
Initiate Reaction: Start the reaction by adding the UDP-MurNAc-pentapeptide and the radiolabeled UDP-GlcNAc.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 80% ethanol).
-
Precipitation and Washing: Precipitate the synthesized peptidoglycan and wash to remove unincorporated radiolabeled precursors.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the presence of the inhibitor indicates inhibition of peptidoglycan synthesis.
Visualizations
Signaling Pathway: Peptidoglycan Biosynthesis and Inhibition
Caption: Overview of peptidoglycan biosynthesis and sites of antibiotic inhibition.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
- 4. microbenotes.com [microbenotes.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 7. resources.biomol.com [resources.biomol.com]
Application Notes & Protocols: Sannamycin F as a Chemical Probe for MraY Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sannamycin F, a member of the sannamycin family of uridylpeptide antibiotics, as a chemical probe to investigate the function and inhibition of the bacterial enzyme MraY (phospho-N-acetylmuramyl-pentapeptide translocase). MraY is a critical enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, making it a prime target for novel antibacterial agents.[1][2][3]
Introduction to MraY and the Sannamycin Family
MraY: A Key Player in Bacterial Cell Wall Synthesis
MraY is an integral membrane enzyme that catalyzes the first committed step in the membrane-associated pathway of peptidoglycan biosynthesis.[1][2] It facilitates the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide). This reaction is essential for the subsequent assembly of the peptidoglycan layer, which provides structural integrity to the bacterial cell. Inhibition of MraY disrupts cell wall formation, leading to cell lysis and bacterial death, making it an attractive target for antibiotic development.
The Sannamycin Family of MraY Inhibitors
Sannamycins, also referred to as sansanmycins, are a class of uridylpeptide natural product antibiotics that exhibit potent inhibitory activity against MraY.[1][2] These compounds are particularly effective against Mycobacterium tuberculosis (the causative agent of tuberculosis) and Pseudomonas aeruginosa, including drug-resistant strains.[1][2] The general structure of sannamycins consists of a uridine (B1682114) core linked to a peptide moiety.[2] this compound, as part of this family, is a valuable tool for studying MraY due to its specific mechanism of action.
Signaling Pathway: MraY in Peptidoglycan Biosynthesis
Caption: MraY catalyzes the formation of Lipid I, a key step in peptidoglycan synthesis.
Quantitative Data: Inhibitory Activity of Sannamycin Analogues
The inhibitory potency of sannamycin analogues against MraY can be quantified through in vitro enzymatic assays. The following tables summarize representative data for sannamycin analogues against MraY (or its homolog MurX in M. tuberculosis).
Table 1: In Vitro MraY/MurX Inhibition by Sannamycin Analogues
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Sansanmycin Analogue 1 | M. tuberculosis MurX | 150 | [3] |
| Sansanmycin Analogue 2 | M. tuberculosis MurX | 200 | [3] |
| Sansanmycin Analogue 3 | M. tuberculosis MurX | 80 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Sannamycin Analogues against M. tuberculosis
| Compound | MIC (µM) against M. tuberculosis H37Rv | Reference |
| Sansanmycin A | 18.5 | [4] |
| Sansanmycin B | 9.5 | [4] |
| Dihydrosansanmycin A | >36.3 | [4] |
Experimental Protocols
Protocol 1: Fluorescence-Based MraY Inhibition Assay
This protocol describes a high-throughput compatible assay to determine the IC50 of this compound against MraY using a fluorescently labeled substrate.[5][6]
Materials:
-
Partially purified MraY enzyme preparation
-
UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C55-P)
-
This compound (or other inhibitors) at various concentrations
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 0.05% Triton X-100
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 520 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve UDP-MurNAc-Nε-dansylpentapeptide in Assay Buffer to a final concentration of 10 µM.
-
Prepare a stock solution of C55-P in a suitable organic solvent (e.g., chloroform/methanol) and evaporate the solvent. Resuspend the lipid film in Assay Buffer containing detergent by sonication to a final concentration of 100 µM.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of this compound dilution (or vehicle control).
-
Add 20 µL of the MraY enzyme preparation.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add a 25 µL mixture of the fluorescent substrate (final concentration 5 µM) and C55-P (final concentration 50 µM) to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 520 nm. The formation of the lipid I product results in a change in the fluorescence properties of the dansyl group.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow: MraY Inhibition Assay
Caption: Workflow for the fluorescence-based MraY inhibition assay.
Application of this compound as a Chemical Probe
This compound can be employed in various experimental contexts to probe the function of MraY and the broader process of bacterial cell wall biosynthesis.
-
Target Validation: Use this compound to confirm that inhibition of MraY leads to a specific antibacterial phenotype in the bacteria of interest.
-
Structure-Activity Relationship (SAR) Studies: Compare the activity of this compound with other sannamycin analogues to understand the structural requirements for MraY inhibition.
-
Screening for Novel Inhibitors: this compound can be used as a positive control in high-throughput screening campaigns to identify new chemical entities that inhibit MraY.
-
Mechanism of Action Studies: Investigate the mode of inhibition of this compound (e.g., competitive, non-competitive) by performing kinetic studies with varying substrate concentrations.
-
Probing Drug Resistance: this compound can be used to study resistance mechanisms related to MraY, such as mutations in the mraY gene.
Logical Relationship: Using this compound as a Chemical Probe
Caption: Logical flow of this compound's action and its applications as a chemical probe.
Conclusion
This compound, as a representative of the sannamycin family of antibiotics, is a powerful chemical probe for elucidating the function and inhibition of MraY. The protocols and data presented here provide a framework for researchers to utilize this and related compounds in their studies of bacterial cell wall biosynthesis and in the discovery of novel antibacterial agents. The specificity of sannamycins for MraY makes them invaluable tools for dissecting this essential bacterial pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Sansanmycin Analogues as Potent Mycobacterium tuberculosis Translocase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Sannamycin F Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin F belongs to the aminoglycoside class of antibiotics, which are potent inhibitors of bacterial protein synthesis.[1][2] These antibiotics primarily target the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.[3][4] The emergence of antibiotic-resistant bacterial strains necessitates the development of novel and more effective antimicrobial agents. High-throughput screening (HTS) of this compound analogues offers a promising strategy for the discovery of new drug candidates with improved efficacy and a broader spectrum of activity.[1]
This document provides detailed application notes and protocols for the high-throughput screening of this compound analogues. It includes methodologies for both cell-based and biochemical assays, guidelines for data presentation, and visualizations of the key pathways and experimental workflows.
Data Presentation: Antibacterial Activity of this compound Analogues
The antibacterial efficacy of this compound analogues is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table presents representative MIC data for a hypothetical series of this compound analogues, illustrating the type of quantitative data that should be generated and analyzed in an HTS campaign.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for this compound Analogues
| Compound ID | Modification on this compound Core | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa |
| Sanna-F | (Parent Compound) | 2 | 1 | 4 |
| Sanna-F-A1 | C-6' Amine Alkylation | 4 | 2 | 8 |
| Sanna-F-A2 | C-2' Hydroxyl to Amino Group | 1 | 0.5 | 2 |
| Sanna-F-A3 | C-4' Hydroxyl Removal | 8 | 4 | 16 |
| Sanna-F-A4 | N-1 Acetylation | >64 | >64 | >64 |
Note: This data is representative and intended for illustrative purposes. Actual MIC values will vary depending on the specific analogues and bacterial strains tested.
Signaling Pathway: Mechanism of Action of this compound
This compound, as an aminoglycoside, exerts its bactericidal effect by disrupting protein synthesis. The following diagram illustrates the key steps in its mechanism of action.
Caption: Mechanism of action of this compound analogues.
Experimental Protocols
Cell-Based High-Throughput Screening Assay: Broth Microdilution for MIC Determination
This protocol describes a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound analogues against a panel of bacteria.
Materials:
-
This compound analogues dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader for measuring optical density (OD) at 600 nm
-
Incubator
Protocol:
-
Prepare a stock solution of each this compound analogue at a high concentration (e.g., 1 mg/mL) in DMSO.
-
In a 96-well plate, perform a serial two-fold dilution of each analogue in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL). The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include positive controls (wells with bacteria and no compound) and negative controls (wells with broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection for the lowest concentration that shows no visible growth. Alternatively, measure the OD600 of each well using a plate reader. The MIC is the lowest concentration at which the OD600 is comparable to the negative control.
Biochemical High-Throughput Screening Assay: Cell-Free Protein Synthesis Inhibition
This assay measures the direct inhibitory effect of this compound analogues on bacterial protein synthesis using a cell-free system.
Materials:
-
This compound analogues dissolved in DMSO
-
E. coli S30 extract for cell-free protein synthesis
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture
-
Energy source mix (ATP, GTP)
-
Buffer solution
-
384-well microtiter plates
-
Luminometer or fluorescence plate reader
Protocol:
-
Prepare a master mix containing the S30 extract, plasmid DNA, amino acids, and energy source in the appropriate buffer.
-
Dispense a small volume (e.g., 1 µL) of each this compound analogue at various concentrations into the wells of a 384-well plate.
-
Add the master mix to each well to initiate the cell-free protein synthesis reaction. The final reaction volume is typically 10-20 µL.
-
Include positive controls (e.g., a known protein synthesis inhibitor like kanamycin) and negative controls (DMSO vehicle).
-
Incubate the plate at 37°C for 1-2 hours.
-
For a luciferase reporter, add the luciferase substrate to each well and measure the luminescence using a luminometer. For a GFP reporter, measure the fluorescence using a fluorescence plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the negative control. Determine the IC50 value, which is the concentration of the analogue that causes 50% inhibition of protein synthesis.
Experimental Workflow
The following diagram outlines the general workflow for a high-throughput screening campaign for this compound analogues.
Caption: High-throughput screening workflow.
References
In Vivo Efficacy of Sannamycin F: Application Notes and Protocols
Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no publicly available in vivo efficacy studies for Sannamycin F in animal models were found. The following Application Notes and Protocols are provided as a representative template based on standard methodologies for evaluating novel cytotoxic and anti-infective agents in preclinical animal models. This document is intended to serve as a guide for researchers in designing and reporting such studies.
Application Notes
This compound is an aminoglycoside antibiotic with potential applications as an anti-infective or anti-cancer agent. Preclinical evaluation of its in vivo efficacy is a critical step in the drug development process. These notes outline the typical experimental design and data presentation for such studies.
Key Efficacy Endpoints
-
Antitumor Activity: In oncology models, primary efficacy endpoints include tumor growth inhibition (TGI), tumor regression, and improvement in overall survival.
-
Antimicrobial Activity: In infection models, key endpoints are the reduction in bacterial load (colony-forming units, CFU) in target tissues, prevention of systemic infection, and increased survival rates.
-
Toxicity and Tolerability: Concurrently, safety and tolerability are assessed by monitoring animal body weight, clinical signs of distress, and analysis of hematological and clinical chemistry parameters.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise tabular format to facilitate comparison between treatment groups.
Table 1: Antitumor Efficacy of Compound "S" in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | QDx5 | 1500 ± 150 | - | -2 |
| Compound "S" | 10 | QDx5 | 800 ± 95 | 46.7 | -5 |
| Compound "S" | 25 | QDx5 | 450 ± 60 | 70.0 | -8 |
| Positive Control | Varies | Varies | 300 ± 45 | 80.0 | -10 |
Table 2: Survival Analysis in a Systemic Infection Model
| Treatment Group | Dose (mg/kg) | Administration Route | Median Survival (Days) | Percent Survival (Day 21) | Log-Rank p-value |
| Vehicle Control | - | IV | 8 | 0 | - |
| Compound "S" | 10 | IV | 15 | 40 | <0.05 |
| Compound "S" | 25 | IV | >21 | 80 | <0.01 |
| Positive Control | Varies | IV | >21 | 100 | <0.001 |
Experimental Protocols
Protocol 1: Xenograft Tumor Model for Antitumor Efficacy
This protocol describes a general procedure for evaluating the antitumor activity of a test compound in an immunodeficient mouse model bearing human tumor xenografts.
1. Cell Culture and Implantation:
- Human cancer cells (e.g., MDA-MB-231, A549) are cultured in appropriate media.
- A suspension of 1-5 x 10⁶ cells in a suitable matrix (e.g., Matrigel) is subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
2. Animal Acclimatization and Tumor Growth:
- Animals are acclimatized for at least one week before the study begins.
- Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
3. Randomization and Treatment:
- Mice are randomized into treatment and control groups.
- The test compound (e.g., this compound) is formulated in a suitable vehicle.
- The compound is administered via a specified route (e.g., intravenous, intraperitoneal, or oral) at various dose levels and schedules. A vehicle control group and a positive control group (a standard-of-care agent) are included.
4. Monitoring and Endpoints:
- Tumor volume and body weight are measured 2-3 times per week.
- Animals are monitored daily for any clinical signs of toxicity.
- The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
- Primary endpoints are tumor growth inhibition and body weight change.
Protocol 2: Murine Systemic Infection Model
This protocol outlines a general method for assessing the efficacy of an antimicrobial agent in a mouse model of systemic bacterial infection.
1. Bacterial Culture and Inoculum Preparation:
- The pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is grown to a logarithmic phase in a suitable broth.
- The bacterial culture is washed and diluted to the desired concentration (CFU/mL) for infection.
2. Animal Infection:
- Immunocompetent or neutropenic mice are used, depending on the study's objective.
- A defined inoculum of the bacterial suspension is administered to the mice, typically via intraperitoneal or intravenous injection, to induce a systemic infection.
3. Treatment Administration:
- At a specified time post-infection (e.g., 1-2 hours), treatment is initiated.
- The test compound and controls are administered at various doses and schedules.
4. Efficacy Assessment:
- Survival: Animals are monitored for a defined period (e.g., 7-21 days), and survival is recorded.
- Bacterial Load: At selected time points, subsets of animals may be euthanized, and target organs (e.g., spleen, liver, kidneys) are harvested to determine the bacterial burden (CFU/gram of tissue).
Visualizations
Caption: General workflow for an in vivo efficacy study in an animal model.
Caption: A potential signaling pathway involving apoptosis that could be modulated by a cytotoxic agent.
Troubleshooting & Optimization
Improving Sannamycin F solubility for in vitro assays
Welcome to the technical support center for Sannamycin F. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro assays, with a specific focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aminoglycoside antibiotic. It functions by inhibiting bacterial type I signal peptidase (SPase). This enzyme is crucial for the general secretory pathway, where it cleaves signal peptides from proteins that are being transported across the cytoplasmic membrane. Inhibition of SPase leads to an accumulation of unprocessed proteins in the membrane, which disrupts membrane integrity and can ultimately result in cell lysis.[1]
Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What is the likely cause?
Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common issue. It typically occurs when the concentration of the compound exceeds its solubility limit in the final assay medium. This can be due to several factors, including:
-
Poor aqueous solubility: Many organic compounds are not readily soluble in water-based solutions.
-
"Salting out": The high concentration of salts in cell culture media can reduce the solubility of other solutes.
-
Temperature changes: Solubility can be temperature-dependent. A shift from a warmer dissolving temperature to the temperature of your experiment might cause the compound to precipitate.[2][3]
-
Solvent shock: Rapidly diluting a concentrated organic stock solution (like DMSO) into an aqueous medium can cause the compound to crash out of solution.
Q3: What is the best solvent to use for preparing a stock solution of this compound?
Based on information for related Sannamycins and other aminoglycoside antibiotics, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[4] For some aminoglycosides, sterile water can also be used. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay medium.
Q4: How can I avoid precipitation when diluting my this compound stock solution into the cell culture medium?
To avoid precipitation upon dilution:
-
Pre-warm the culture medium: Warming the medium to 37°C can help maintain solubility.
-
Add the stock solution dropwise while vortexing: This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.
-
Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller dilutions.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your in vitro assays, consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or visible particles in the stock solution. | The compound has precipitated out of the stock solution due to improper storage or the concentration is too high. | Gently warm the vial in a 37°C water bath and vortex vigorously to try and redissolve the compound. If it does not fully redissolve, it is best to prepare a fresh stock solution.[5] |
| Precipitation occurs immediately upon dilution into cell culture medium. | The compound has very low solubility in the aqueous medium, or "solvent shock" is occurring. | Add the DMSO stock solution dropwise to pre-warmed (37°C) media while vortexing to ensure rapid mixing. Consider a lower final concentration of this compound.[5] |
| The solution is initially clear but becomes cloudy over time. | The compound is supersaturated and not thermodynamically stable in the aqueous environment. | Consider using solubility-enhancing excipients if compatible with your assay. Also, ensure your incubator has proper humidification to prevent evaporation, which can concentrate the compound.[3] |
| Inconsistent results between experiments. | Poor solubility is leading to variable effective concentrations of this compound. | Prepare fresh dilutions for each experiment from a properly dissolved stock solution. Perform a solubility test to determine the maximum soluble concentration in your specific assay medium. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Determine the desired stock concentration. A common starting point for antibiotic stock solutions is 10 mg/mL or a 1000x concentration of your highest working concentration.
-
Weigh out the appropriate amount of this compound powder using an analytical balance.
-
Dissolve the powder in 100% DMSO. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution. Vortex the solution thoroughly. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure there are no visible particles.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if not dissolving in a sterile solvent.
-
Aliquot and store. Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock into Cell Culture Medium
-
Pre-warm the cell culture medium to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix for an additional 30 seconds to ensure a homogenous solution.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Data Presentation
| Solvent | Illustrative Solubility (mg/mL) | Notes |
| Water | < 0.1 | Poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 | Similar to water, high salt content may further reduce solubility. |
| Ethanol | ~1 | May be a suitable alternative solvent, but check for cell toxicity. |
| DMSO | > 20 | High solubility, making it a good choice for stock solutions. |
| Cell Culture Medium + 10% FBS | 0.1 - 0.5 | Serum proteins may slightly enhance solubility. |
Visualizations
Signaling Pathway of this compound Action
Caption: Inhibition of Type I Signal Peptidase by this compound.
Experimental Workflow for Improving this compound Solubility
Caption: Step-by-step workflow for preparing this compound solutions.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 5. benchchem.com [benchchem.com]
Sannamycin F stability in different culture media
Welcome to the Technical Support Center for Sannamycin F. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in culture media?
A1: The stability of this compound, an aminoglycoside antibiotic, in culture media is primarily influenced by three main factors:
-
pH of the medium: Aminoglycosides are generally more stable in neutral to slightly alkaline conditions. Acidic or highly alkaline pH can lead to hydrolysis of the glycosidic bonds, causing degradation of the antibiotic.
-
Temperature: Higher temperatures accelerate the degradation of this compound. For optimal stability, it is recommended to store stock solutions at low temperatures and to minimize the exposure of media containing this compound to elevated temperatures for extended periods.
-
Media Components: Certain components within the culture medium can potentially interact with this compound, affecting its stability and activity.
Q2: How long can I expect this compound to be stable in my cell culture medium at 37°C?
Q3: Are there any known incompatibilities between this compound and common culture media supplements?
A3: While specific incompatibility data for this compound is limited, it is known that aminoglycosides can interact with other compounds. For example, beta-lactam antibiotics can inactivate aminoglycosides. It is good practice to review all components of your culture medium, including any other antibiotics or supplements, for potential chemical interactions.
Q4: Can I autoclave my culture medium with this compound already added?
A4: It is generally not recommended to autoclave culture media containing this compound. Although some aminoglycosides can withstand autoclaving, the high temperature and pressure can lead to degradation[3]. The preferred method is to prepare the culture medium, autoclave it, and then add sterile-filtered this compound to the cooled medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in a long-term culture. | Degradation of this compound over time at 37°C. | For experiments extending beyond a few days, it is recommended to replace the culture medium with freshly prepared medium containing this compound every 48-72 hours to maintain a consistent effective concentration. |
| Variability in experimental results between batches. | Inconsistent concentration of active this compound due to improper storage or preparation of stock solutions. | Prepare concentrated stock solutions of this compound in a suitable solvent (e.g., sterile water), aliquot into single-use volumes, and store at -20°C or below. Thaw a fresh aliquot for each experiment to avoid repeated freeze-thaw cycles. |
| Unexpected changes in the pH of the culture medium. | Degradation of this compound into acidic or basic byproducts. | Monitor the pH of your culture medium regularly. If a significant pH shift is observed, it may indicate degradation. Consider replenishing the medium more frequently. |
| Precipitate formation after adding this compound to the medium. | This compound salt may be incompatible with certain media components, leading to precipitation. | Ensure that the this compound stock solution is fully dissolved before adding it to the culture medium. Add the stock solution slowly while gently swirling the medium. If precipitation persists, consider using a different salt form of this compound or a different culture medium. |
Quantitative Data on Aminoglycoside Stability
While specific data for this compound is not available, the following table summarizes the stability of neomycin, a related aminoglycoside, in Tryptone Soy Broth (TSB) at 37°C. This data can serve as a general guideline for estimating the stability of this compound under similar conditions.
Table 1: Stability of Neomycin in Tryptone Soy Broth (TSB) at 37°C
| Time (Days) | Remaining Concentration (%) |
| 0 | 100 |
| 1 | ~72 |
| 2 | Not specified |
| 5 | Not specified |
| 7 | Not specified |
| 9 | Not specified |
| 12 | ~29 |
| (Data extrapolated from a study on various antibiotics in TSB)[2] |
Experimental Protocols
Protocol for Determining the Stability of this compound in a Specific Culture Medium
This protocol outlines a method to quantify the stability of this compound in your specific culture medium over time.
1. Materials:
- This compound
- Your specific cell culture medium (e.g., DMEM, RPMI-1640)
- Sterile, conical tubes (50 mL)
- Incubator at 37°C
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis.
2. Procedure:
- Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in a suitable sterile solvent.
- Prepare several sterile 50 mL conical tubes, each containing 20 mL of your chosen culture medium supplemented with a final concentration of this compound (e.g., 50 µg/mL).
- Immediately after preparation (Time 0), take a sample from one of the tubes for analysis. This will serve as your baseline concentration.
- Incubate the remaining tubes at 37°C.
- At predetermined time points (e.g., 24, 48, 72, 96, and 120 hours), remove one tube from the incubator and collect a sample for analysis.
- Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
- Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration.
Visualizations
Caption: Workflow for assessing this compound stability in culture media.
Caption: Hypothetical hydrolytic degradation of this compound.
References
Troubleshooting low potency of Sannamycin F in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low potency of Sannamycin F in cell culture experiments.
Troubleshooting Guide: Low Potency of this compound
Experiencing lower than expected potency of this compound can be due to a variety of factors. This guide provides a systematic approach to identify and resolve the potential causes.
Diagram: Troubleshooting Workflow for Low Drug Potency
Caption: A step-by-step workflow to diagnose the cause of low this compound potency.
1. Is the this compound compound of sufficient quality and correctly handled?
| Potential Cause | Recommended Action |
| Compound Purity and Identity | If possible, verify the purity and identity of your this compound stock using analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). |
| Improper Storage | This compound is an aminoglycoside antibiotic.[1][2] Aminoglycoside solutions are generally stable when stored at -20°C for extended periods.[3] Ensure your stock solutions are stored in appropriate aliquots to avoid repeated freeze-thaw cycles. |
| Solubility Issues | Ensure that the this compound is fully dissolved in the solvent and the final culture medium. Observe for any precipitation after dilution into your aqueous culture medium. |
| Repeated Freeze-Thaw Cycles | Aliquot your this compound stock solution into single-use volumes to minimize the number of freeze-thaw cycles, which can degrade the compound over time. |
2. Are your cell culture conditions optimal for the experiment?
| Potential Cause | Recommended Action |
| Cell Line Health | Ensure your cells are healthy and in the exponential growth phase at the time of treatment. High cell confluence can reduce sensitivity to drugs.[4] |
| High Passage Number | Use cells with a low passage number. Continuous passaging can lead to genetic drift and altered drug sensitivity. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to treatments. |
| Inappropriate Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[4] Cells that are too sparse may not respond robustly. |
| Serum and Media Variability | Variations in media formulation or serum batches can influence cell growth and drug sensitivity. Use reagents from a consistent source and lot number where possible. |
3. Is your experimental protocol optimized for this compound?
| Potential Cause | Recommended Action |
| Insufficient Incubation Time | The time required to observe a cytotoxic or cytostatic effect can vary. Perform a time-course experiment to determine the optimal drug incubation time. |
| Inappropriate Concentration Range | It is advisable to run a trial experiment with a broad range of concentrations (e.g., using 10-fold dilutions) to determine the approximate range of drug sensitivity.[5][6] Subsequent experiments can then use a narrower range of concentrations around the responsive range.[5][6][7] |
| Choice of Assay | The selected assay should be appropriate for the expected cellular outcome. Cell viability assays like MTT, XTT, or CellTiter-Glo are commonly used to assess drug potency.[8][9][10] |
| Inconsistent Reagent Quality | Ensure all reagents, including cell culture media, serum, and assay components, are of high quality and not expired. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an aminoglycoside antibiotic.[1][2] The primary mechanism of action for aminoglycosides is the inhibition of protein synthesis in bacteria by binding to the 16S ribosomal RNA of the 30S ribosomal subunit.[11][12] This interaction leads to codon misreading and the production of non-functional proteins, ultimately resulting in bacterial cell death.[11][12] While this is the established antibacterial mechanism, the specific effects on eukaryotic cells in culture may vary.
Diagram: Mechanism of Action of Aminoglycosides
Caption: The mechanism of action of this compound as an aminoglycoside antibiotic.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions should be prepared in an appropriate solvent (e.g., sterile water or DMSO) and stored in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Studies on other aminoglycosides have shown stability for up to 6 months when stored at -20°C.[3]
Q3: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions.[5][6] It is recommended to perform a dose-response experiment to determine the IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%) for your specific cell line. A preliminary experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) is advised.[5][6]
Q4: Can cells develop resistance to this compound?
In bacteria, resistance to aminoglycosides can occur through several mechanisms, including enzymatic modification of the antibiotic, alteration of the ribosomal target, and changes in drug uptake. While less common in short-term cell culture experiments, prolonged exposure of cell lines to a drug can potentially lead to the selection of resistant populations.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[4]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired duration.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Data Presentation
Table 1: Key Experimental Parameters Influencing this compound Potency
| Parameter | Low Potency Risk Factor | High Potency Risk Factor | Recommended Practice |
| Cell Seeding Density | Too low or too high | Optimal for exponential growth | Determine optimal seeding density for each cell line. |
| Incubation Time | Too short | Too long (can lead to secondary effects) | Perform a time-course experiment to find the optimal duration. |
| Drug Concentration | Range too narrow or not centered around IC50 | Range too broad, wasting resources | Perform a preliminary dose-ranging study.[5][6] |
| Passage Number | High | Low | Use low passage number cells and record the passage number for each experiment. |
| Serum Concentration | Inconsistent or low quality | High quality and consistent | Use serum from the same lot for a series of experiments. |
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro stability of fortified ophthalmic antibiotics stored at -20 degrees C for 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Sannamycin F Synthesis and Purification: Technical Support Center
Welcome to the technical support center for Sannamycin F synthesis and purification. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this complex aminoglycoside antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, like other aminoglycoside antibiotics, presents several key challenges. The molecule's complex architecture necessitates a multi-step synthetic route.[1] A primary hurdle is achieving stereocontrol, particularly during the glycosylation steps, which often result in the formation of diastereomeric anomers (α and β isomers).[2] Furthermore, the presence of multiple hydroxyl and amino groups with similar reactivity requires a sophisticated and often lengthy protecting group strategy to ensure regioselectivity during synthetic transformations.
Q2: I am observing a mixture of α and β anomers after glycosylation. How can I improve the stereoselectivity of this reaction?
A2: Achieving high stereoselectivity in glycosylation is a common challenge. The ratio of α to β anomers can be influenced by several factors, including the choice of glycosyl donor, promoter, solvent, and temperature. For instance, a modified Koenigs-Knorr procedure using a TMSOTf promoter is often employed.[2] The nature of the protecting group on the glycosyl donor can also play a crucial role in directing the stereochemical outcome. Experimenting with different protecting groups and optimizing the reaction conditions are key to improving the desired anomer ratio.
Q3: What are the recommended methods for purifying this compound and removing related impurities?
A3: The purification of this compound and the separation of its anomers typically involve chromatographic techniques. Due to the polar and basic nature of aminoglycosides, ion-exchange chromatography is a highly effective method. Cation-exchange resins, such as Amberlite CG-50 (NH₄⁺ form), can be used, with elution typically performed using an aqueous ammonium (B1175870) hydroxide (B78521) solution.[3] For high-resolution separation of anomers and other closely related impurities, High-Performance Liquid Chromatography (HPLC) is often the method of choice.
Q4: What analytical techniques are best suited for characterizing this compound and its intermediates?
A4: A combination of spectroscopic and spectrometric techniques is essential for the structural elucidation and purity assessment of this compound and its synthetic intermediates. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HSQC) is indispensable for determining the stereochemistry and connectivity of the molecule. HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for analyzing the purity of the final compound and identifying any by-products.[4][5]
Troubleshooting Guides
Synthesis: Glycosylation Step
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Glycosylated Product | - Incomplete activation of the glycosyl donor.- Steric hindrance at the acceptor hydroxyl group.- Suboptimal reaction temperature or time. | - Ensure anhydrous reaction conditions.- Use a more reactive glycosyl donor or a stronger promoter.- Screen different solvents to improve solubility and reactivity.- Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
| Poor α:β Anomeric Ratio | - Non-optimal choice of glycosyl donor protecting groups.- Incorrect promoter or reaction conditions.- Influence of the solvent. | - Employ a participating protecting group at the C-2 position of the glycosyl donor to favor the formation of the 1,2-trans-glycoside.- Vary the promoter (e.g., TMSOTf, BF₃·OEt₂) and reaction temperature.- Investigate the effect of different solvents (e.g., dichloromethane, acetonitrile). |
| Formation of Side Products (e.g., orthoester) | - Presence of moisture.- Use of certain promoters with specific protecting groups. | - Strictly maintain anhydrous conditions using freshly distilled solvents and flame-dried glassware.- Change the promoter or the protecting group strategy. |
Purification: Separation of Anomers
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Co-elution of α and β Anomers in Column Chromatography | - Insufficient resolution of the stationary phase.- Non-optimal mobile phase composition. | - For ion-exchange chromatography, optimize the gradient of the eluting salt or base.- For HPLC, screen different columns (e.g., C18, HILIC) and mobile phase modifiers (e.g., trifluoroacetic acid, formic acid) to improve separation.[4][5] |
| Broad Peaks and Poor Peak Shape in HPLC | - Interaction of basic amino groups with residual silanols on the silica-based column.- Inappropriate mobile phase pH. | - Use a column with end-capping or a base-deactivated stationary phase.- Add a competing base (e.g., triethylamine) or an ion-pairing agent to the mobile phase.- Adjust the mobile phase pH to ensure consistent protonation of the analyte. |
| Difficulty in Detecting the Product | - Lack of a chromophore for UV detection. | - Use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).- Derivatize the analyte with a UV-active tag, although this adds extra synthetic steps. |
Quantitative Data Summary
The following table summarizes typical yield and anomeric ratio data for glycosylation reactions in aminoglycoside synthesis, based on published literature.[2] These values can serve as a benchmark for your experiments.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio |
| Protected Purpurosamine Derivative | Protected Sannamine Derivative | TMSOTf | Dichloromethane | 51 - 91 | 1.5:1 |
| Activated Glycal | Protected Aminocyclitol | NIS/TfOH | Acetonitrile | 60 - 85 | Varies |
| Trichloroacetimidate Donor | Protected Aminocyclitol | BF₃·OEt₂ | Dichloromethane | 70 - 95 | >10:1 (α-selective) |
Experimental Protocols
Detailed Methodology for a Representative Glycosylation Reaction
This protocol describes a modified Koenigs-Knorr glycosylation, a common method for forming the glycosidic bonds in aminoglycoside synthesis.[2]
Materials:
-
Protected Glycosyl Donor (e.g., a purpurosamine derivative with a suitable leaving group)
-
Protected Glycosyl Acceptor (e.g., a sannamine derivative with a free hydroxyl group)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4 Å)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the protected glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve the protected glycosyl donor in anhydrous DCM.
-
Slowly add the solution of the glycosyl donor to the cooled acceptor mixture via a syringe or cannula.
-
Add TMSOTf dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the pad with DCM.
-
Wash the combined filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
Detailed Methodology for Anomer Separation by HPLC
This protocol provides a general guideline for the separation of this compound anomers using reverse-phase HPLC.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or ELSD/CAD detector.
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Procedure:
-
Dissolve the crude sample containing the anomeric mixture in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the initial mobile phase composition for a sufficient time.
-
Inject the sample.
-
Run a linear gradient elution, for example:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B
-
35-40 min: 50% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: Re-equilibrate at 5% B
-
-
Monitor the elution profile and collect fractions corresponding to the separated anomers.
-
Analyze the collected fractions by LC-MS to confirm the identity and purity of each anomer.
Visualizations
Caption: Overall workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for the glycosylation step.
Caption: Workflow for the separation of α and β anomers by HPLC.
References
- 1. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0009197A1 - Aminoglycoside derivatives, process for their preparation and pharmaceutical compositions - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sannamycin F Concentration for Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Sannamycin F for enzymatic assays. Given the limited specific data on this compound in isolated enzymatic assays beyond its primary antibacterial mechanism, this guide provides general principles and hypothetical scenarios applicable to the broader class of aminoglycoside antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how might it affect my enzymatic assay?
A1: this compound is an aminoglycoside antibiotic. The primary mechanism of action for aminoglycosides is the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1][2] While this is its main antibacterial function, it is crucial to consider potential off-target effects in isolated enzymatic assays. Aminoglycosides are known to interact with various RNA molecules, not just ribosomal RNA.[3] Therefore, if your assay involves RNA-dependent enzymes or has RNA components, this compound could have a direct inhibitory effect. Additionally, at high concentrations, non-specific interactions with proteins cannot be ruled out.
Q2: I am not observing any inhibition in my assay. What could be the reason?
A2: There are several potential reasons for a lack of inhibition:
-
Inappropriate Target: Your enzyme of interest may not be sensitive to this compound. Aminoglycoside activity is highly specific to certain molecular structures, primarily bacterial ribosomal RNA.
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit an inhibitory effect. It is essential to perform a dose-response analysis over a wide concentration range.
-
Assay Conditions: The pH, buffer composition, or ionic strength of your assay buffer may interfere with the binding of this compound to its target.
-
Enzyme and Substrate Concentrations: The concentrations of your enzyme and substrate can influence the apparent inhibition. High substrate concentrations can sometimes overcome competitive inhibition.
Q3: My results with this compound are not reproducible. What are the common causes of variability?
A3: Lack of reproducibility can stem from several factors:
-
Solubility Issues: Ensure that this compound is fully dissolved in your assay buffer. Precipitation can lead to inconsistent effective concentrations. It is advisable to prepare fresh stock solutions.
-
Inconsistent Pipetting: Small variations in the pipetting of a potent inhibitor can lead to significant differences in results. Calibrate your pipettes regularly.
-
Reagent Stability: Verify the stability of all reagents, including the enzyme, substrate, and this compound, under your experimental conditions.
-
Incubation Times: Ensure that incubation times are consistent across all experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Inhibition Observed | This compound concentration is too low. | Perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar). |
| The target enzyme is not sensitive to this compound. | Include a positive control inhibitor for your enzyme to validate the assay. Consider if an aminoglycoside is the appropriate inhibitor for your target. | |
| Assay buffer components are interfering with this compound activity. | Test different buffer systems and ionic strengths. | |
| High Variability in Results | This compound is not fully soluble in the assay buffer. | Prepare a concentrated stock solution in an appropriate solvent (e.g., water) and dilute it into the final assay buffer. Visually inspect for any precipitation. |
| Inconsistent timing of reagent addition. | Use a multichannel pipette for simultaneous addition of reagents where possible. Follow a strict and consistent experimental timeline. | |
| Degradation of this compound or other reagents. | Prepare fresh solutions for each experiment. Store stock solutions at the recommended temperature. | |
| Unexpected Enzyme Activation | Biphasic dose-response or off-target effects. | This can occur at certain concentrations. Carefully analyze the full dose-response curve. Consider potential allosteric effects or interactions with assay components. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration via Dose-Response Analysis
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a target enzyme.
-
Prepare this compound Stock Solution:
-
Dissolve this compound in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or as recommended by the supplier.
-
-
Serial Dilutions:
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations. A 10-point, 3-fold dilution series is a good starting point.
-
-
Enzymatic Assay Setup:
-
Prepare a reaction mixture containing the assay buffer, the target enzyme at a fixed concentration, and any necessary co-factors.
-
Add the different concentrations of this compound to individual wells of a microplate.
-
Include a "no inhibitor" control (vehicle control) and a "no enzyme" control (background control).
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in an Enzymatic Assay
| This compound Concentration (µM) | % Enzyme Activity (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 0.3 | 95 ± 4.8 |
| 1 | 85 ± 6.2 |
| 3 | 65 ± 5.5 |
| 10 | 48 ± 4.9 |
| 30 | 25 ± 3.8 |
| 100 | 12 ± 2.5 |
| 300 | 5 ± 1.9 |
| 1000 | 2 ± 1.1 |
Note: This data is for illustrative purposes only and will vary depending on the specific enzyme and assay conditions.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Addressing Sannamycin F off-target effects in cellular models
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes at concentrations of Sannamycin F that differ from its presumed on-target activity. How can we begin to investigate potential off-target effects?
A: Unexpected phenotypes are a common challenge when working with novel compounds. A systematic approach is recommended to dissect on-target from off-target effects. Start by confirming the identity and purity of your this compound stock. Then, consider performing dose-response experiments in multiple cell lines, including those that may lack the primary target, if known. It is also beneficial to use structurally related but inactive analogs of this compound as negative controls.
Q2: Our cell viability assays are showing inconsistent results or a U-shaped dose-response curve with this compound. What could be the cause?
A: Inconsistent viability data, especially non-linear dose-responses, can often be attributed to compound-specific properties or assay artifacts rather than true biological effects. High concentrations of this compound may lead to precipitation, which can interfere with optical readings in viability assays. Additionally, the chemical structure of this compound might directly react with the assay reagents (e.g., MTT, resazurin), leading to false signals. Visual inspection of wells for precipitates and running control experiments with the compound in cell-free media can help identify these issues.
Q3: How can we identify the specific off-target proteins that this compound might be interacting with in our cellular models?
A: There are several unbiased, proteome-wide methods to identify small molecule targets. Chemical proteomics approaches, such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP), are powerful techniques to enrich and identify proteins that directly bind to this compound.[1] Additionally, computational methods can predict potential off-target interactions based on the structure of this compound, which can then be experimentally validated.[2]
Q4: What are some common signaling pathways that are susceptible to off-target effects from small molecule inhibitors?
A: Many signaling pathways are regulated by enzymes with structurally similar active sites, such as kinases and phosphatases. These are common off-targets for small molecules. For example, inhibitors designed to target a specific kinase can often show cross-reactivity with other kinases, leading to unintended activation or inhibition of pathways like MAPK/ERK, PI3K/AKT, and STAT signaling. Compounds with reactive moieties, such as Michael acceptors, can also non-specifically interact with proteins containing reactive cysteine residues.
Troubleshooting Guides
Issue 1: High Background or Variability in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Health and Seeding Density | Ensure cells are healthy, within a low passage number, and seeded at an optimal density to achieve a robust assay window. | Reduced well-to-well variability and a clear distinction between positive and negative controls. |
| Contamination (Mycoplasma, Bacterial, Fungal) | Regularly test for mycoplasma contamination and always use sterile techniques and reagents. | Consistent and reproducible assay results. |
| Plate Reader Settings | For fluorescence-based assays, ensure that the correct filters are being used to avoid spectral overlap. For all assays, confirm that the plate reader is calibrated and functioning correctly. | Improved signal-to-noise ratio and accurate data acquisition. |
| Compound Instability or Precipitation | Visually inspect wells for precipitates, especially at high concentrations. Test the solubility of this compound in your assay media. | Clear solutions in wells and more consistent dose-response curves. |
Issue 2: Discrepancy Between On-Target and Observed Phenotype
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Engagement | Perform a target engagement assay to confirm that this compound is interacting with its intended target in cells at the concentrations being used. | A clear correlation between target engagement and the expected on-target phenotype. |
| Activation of Compensatory Pathways | Use pathway analysis tools (e.g., Western blotting for key signaling nodes, RNA-seq) to investigate if this compound is inducing feedback loops or activating alternative pathways. | Identification of signaling pathways that are perturbed by this compound treatment. |
| Metabolism of this compound | Analyze the metabolic stability of this compound in your cell model. The observed phenotype may be due to a metabolite rather than the parent compound. | Understanding of whether the active compound is this compound or a metabolite. |
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying protein targets of this compound using a compound-centric chemical proteomics approach.
Objective: To identify proteins that interact with this compound in a cellular context.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group for covalent attachment to interacting proteins and a reporter tag (e.g., biotin (B1667282) or an alkyne) for enrichment.
-
Cell Treatment and Lysis: Treat cells with the this compound probe. As a control, treat a separate batch of cells with a vehicle or a non-binding analog. Lyse the cells to generate a protein extract.
-
Enrichment of Target Proteins: Use affinity purification (e.g., streptavidin beads for a biotin tag) to enrich for proteins that have been covalently labeled by the this compound probe.
-
On-Bead Digestion: Digest the enriched proteins into peptides directly on the affinity beads.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified in the this compound probe-treated sample to the control sample to identify specific interactors.
Protocol 2: Kinase Panel Screening
Objective: To assess the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound at a concentration suitable for the screening assay.
-
Kinase Assay: Submit this compound for screening against a commercial kinase panel (e.g., services offered by companies like Reaction Biology or Eurofins). These services typically use in vitro assays to measure the ability of the compound to inhibit the activity of a large number of purified kinases.
-
Data Analysis: The results will be provided as the percent inhibition of each kinase at a given concentration of this compound. This data can be used to generate a selectivity profile and identify potential off-target kinases.
Visualizations
Caption: A logical workflow for investigating and validating the off-target effects of this compound.
Caption: Potential off-target signaling pathways that could be affected by this compound.
References
Technical Support Center: Strategies to Reduce Sannamycin F Cytotoxicity in Mammalian Cells
Disclaimer: Information directly pertaining to the cytotoxicity of Sannamycin F in mammalian cells is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on the established mechanisms of cytotoxicity and mitigation strategies for the broader class of aminoglycoside antibiotics, to which this compound belongs. These strategies provide a strong starting point for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant, dose-dependent cytotoxicity with this compound in our mammalian cell line experiments. Is this expected?
A1: Yes, cytotoxicity is a known characteristic of aminoglycoside antibiotics in mammalian cells. This class of compounds, including this compound, is primarily recognized for its potential to induce nephrotoxicity (kidney cell damage) and ototoxicity (inner ear cell damage)[1][2]. Therefore, observing a dose-dependent cytotoxic effect in vitro is an expected outcome. The severity of this effect can vary significantly between different cell lines[3][4].
Q2: What are the underlying molecular mechanisms of this compound-induced cytotoxicity in mammalian cells?
A2: While specific pathways for this compound are yet to be fully elucidated, the cytotoxic mechanisms of aminoglycosides are generally understood to involve several key events:
-
Generation of Reactive Oxygen Species (ROS): Aminoglycosides can chelate iron and catalyze the formation of highly reactive free radicals, leading to oxidative stress and subsequent damage to cellular components like lipids, proteins, and DNA[1][5].
-
Induction of Apoptosis: The accumulation of ROS and other cellular damage can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3[1].
-
Mitochondrial Dysfunction: Aminoglycosides can interfere with mitochondrial protein synthesis, as mitochondrial ribosomes share similarities with bacterial ribosomes. This impairment can disrupt cellular energy metabolism and further promote apoptosis[1].
-
Activation of Stress-Activated Signaling Pathways: Pathways such as the c-Jun N-terminal kinase (JNK) signaling cascade can be activated in response to the cellular stress induced by aminoglycosides, contributing to the apoptotic response[1].
Q3: What are the primary strategies we can employ in our experiments to reduce this compound cytotoxicity?
A3: Several strategies can be implemented to mitigate the cytotoxic effects of this compound in your cell culture experiments:
-
Co-treatment with Antioxidants: To counteract the effects of ROS, co-administration of antioxidants can be highly effective. Commonly used antioxidants include N-acetylcysteine (NAC), Vitamin E, and Coenzyme Q10[5].
-
Use of Iron Chelators: Since iron plays a crucial role in aminoglycoside-induced ROS production, the use of iron chelators like deferoxamine (B1203445) can prevent the formation of these damaging free radicals[2][5].
-
Inhibition of Apoptotic Pathways: Targeting key players in the apoptotic cascade with specific inhibitors can prevent cell death. This could involve the use of broad-spectrum caspase inhibitors.
-
Optimization of Experimental Conditions:
-
Dose-Response and Time-Course Studies: Carefully determine the lowest effective concentration of this compound and the shortest exposure time required to achieve the desired experimental outcome while minimizing cytotoxicity.
-
Cell Culture Conditions: Ensure your cells are healthy and not under any additional stress, as this can increase their susceptibility to drug-induced toxicity. Maintain optimal cell density and use fresh culture medium.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive Cell Death Even at Low Concentrations of this compound | High sensitivity of the specific cell line to aminoglycosides. | 1. Perform a thorough dose-response analysis to determine the precise IC50 value for your cell line.2. Consider using a less sensitive cell line if experimentally feasible.3. Implement co-treatment with an antioxidant like N-acetylcysteine (NAC) to assess if cytotoxicity is ROS-mediated. |
| Inconsistent Cytotoxicity Results Between Experiments | 1. Variability in cell health and density.2. Inconsistent this compound concentration or exposure time.3. Solvent (e.g., DMSO) toxicity. | 1. Standardize cell seeding density and ensure consistent cell viability before each experiment.2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock.3. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a solvent-only control. |
| Protective Co-treatment Shows No Effect | 1. The chosen protective agent does not target the primary mechanism of cytotoxicity in your specific model.2. Insufficient concentration or pre-incubation time for the protective agent. | 1. Investigate the primary mechanism of cell death (e.g., apoptosis vs. necrosis) to select a more targeted protective agent.2. Optimize the concentration and pre-incubation time of the protective agent. For example, pre-incubating with an antioxidant for several hours before adding this compound may be more effective. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Evaluation of Antioxidant Co-treatment
This protocol is designed to assess the protective effect of an antioxidant, such as N-acetylcysteine (NAC), against this compound-induced cytotoxicity.
Materials:
-
Same as Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Pre-treatment with Antioxidant: Prepare various concentrations of NAC in complete culture medium. Remove the old medium and add the NAC-containing medium. Incubate for a pre-determined time (e.g., 2-4 hours).
-
Co-treatment with this compound: Prepare this compound dilutions in medium also containing the respective concentrations of NAC. Remove the pre-treatment medium and add the co-treatment medium.
-
Control Groups:
-
Untreated cells
-
Cells treated with this compound alone
-
Cells treated with NAC alone
-
-
Incubation and MTT Assay: Follow steps 3-7 from Protocol 1.
-
Data Analysis: Compare the cell viability in the co-treatment groups to the group treated with this compound alone to determine the protective effect of NAC.
Visualizations
Caption: Generalized signaling pathway of aminoglycoside-induced apoptosis.
Caption: Workflow for evaluating strategies to reduce this compound cytotoxicity.
References
- 1. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of Sannamycin F Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Sannamycin F and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo evaluation of this compound derivatives.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of our this compound derivative in our animal studies. What are the potential causes, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered compound is a common challenge, often stemming from its poor solubility and various physiological factors.[1]
-
Potential Causes:
-
Poor Dissolution: If the this compound derivative does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.[1]
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs.[1]
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.[1]
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.[1]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability due to food effects.
-
Particle Size Reduction: Consider micronization or nanosuspension to increase the surface area and improve dissolution rate.
-
Formulation Optimization: Explore solubility-enhancing formulations such as solid dispersions, lipid-based delivery systems (e.g., SEDDS), or cyclodextrin (B1172386) complexes.
-
Evaluate Different Animal Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
-
-
Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability
-
Question: Our this compound derivative shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could be the reason for this discrepancy?
-
Answer: This scenario often points towards issues other than membrane permeability being the rate-limiting step for absorption.
-
Potential Causes:
-
Poor Solubility and Dissolution: Even with high permeability, if the drug does not dissolve in the GI fluids, it cannot be absorbed. The Biopharmaceutics Classification System (BCS) classifies such compounds as Class II.
-
Extensive First-Pass Metabolism: The drug may be absorbed from the gut but then extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.
-
Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen after absorption.
-
Chemical Instability: The this compound derivative might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.
-
-
Troubleshooting Steps:
-
Solubility Enhancement: Focus on formulation strategies that improve the solubility and dissolution rate, such as creating a nanosuspension or a lipid-based formulation.
-
Inhibition of Metabolism: Co-administer the drug with a known inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if ethically and experimentally feasible, to probe the extent of first-pass metabolism.
-
Investigate Efflux: Use in vitro models with P-gp overexpressing cells or co-administer a P-gp inhibitor to determine if the drug is an efflux substrate.
-
Protect from Degradation: Consider enteric-coated formulations to protect the drug from stomach acid or the use of enzyme inhibitors.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most promising strategies for enhancing the bioavailability of poorly soluble compounds like this compound derivatives?
A1: Several formulation-based approaches can significantly enhance the bioavailability of poorly soluble drugs. These include:
-
Nanotechnology: Encapsulating the drug in nanoparticles can increase its surface area for dissolution, protect it from degradation, and facilitate uptake.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and liposomes can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its high-energy amorphous state can improve solubility and dissolution rates.
-
Cyclodextrin Complexes: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.
-
-
Q2: How do I choose the right animal model for my bioavailability studies?
A2: The selection of an appropriate animal model is crucial for obtaining reliable data. Key considerations include:
-
Physiological Relevance: The chosen species should, if possible, have a GI physiology and metabolic profile that is relevant to humans.
-
Practicality: The size of the animal should be suitable for the required dosing and blood sampling volumes.
-
Established Models: Using well-characterized animal models (e.g., specific strains of rats or mice) can provide more consistent and comparable data.
-
-
Q3: What are the critical parameters to measure in a bioavailability study?
A3: The key pharmacokinetic parameters derived from the plasma concentration-time profile are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the drug over time. This is the most critical parameter for assessing bioavailability.
-
Absolute Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Derivative Formulations in Rats
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension (Control) | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 600 ± 150 | 12 |
| Nanosuspension | 10 | 350 ± 60 | 1.0 | 1800 ± 300 | 36 |
| Solid Dispersion | 10 | 450 ± 80 | 1.0 | 2500 ± 400 | 50 |
| Lipid-Based Formulation (SEDDS) | 10 | 600 ± 100 | 0.75 | 3500 ± 500 | 70 |
| Intravenous (IV) Solution | 2 | 1000 ± 150 | 0.1 | 5000 ± 600 | 100 |
Note: Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Nanoparticle Formulation via Flash NanoPrecipitation
This protocol describes a method for encapsulating a hydrophobic this compound derivative into polymeric nanoparticles.
-
Preparation of Solvent Stream: a. Dissolve the this compound derivative (e.g., 10 mg/mL) and a block copolymer stabilizer (e.g., 10 mg/mL) in a suitable organic solvent like tetrahydrofuran (B95107) (THF). b. Vortex the mixture until all components are fully dissolved.
-
Preparation of Anti-Solvent Stream: a. Use a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) as the anti-solvent.
-
Flash NanoPrecipitation: a. Draw the solvent stream into one syringe and the anti-solvent stream into a second syringe. b. Place both syringes into a syringe pump fitted with a confined impinging jets (CIJ) mixer. c. Set the syringe pump to a high flow rate to ensure rapid mixing and nanoprecipitation. d. The rapid mixing of the solvent and anti-solvent streams causes the polymer and drug to precipitate into nanoparticles.
-
Post-Processing: a. Collect the resulting nanoparticle suspension. b. Remove the organic solvent using a method such as dialysis or tangential flow filtration. c. Characterize the nanoparticles for size, polydispersity, and drug loading.
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of a this compound derivative formulation.
-
Animal Acclimatization and Fasting: a. Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days before the experiment. b. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: a. Divide the rats into groups (e.g., control formulation, test formulation, IV formulation). b. For oral administration, administer the formulation via oral gavage at the desired dose (e.g., 10 mg/kg). c. For intravenous administration, administer a solution of the drug via the tail vein (e.g., 2 mg/kg).
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: a. Keep the blood samples on ice until centrifugation. b. Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. c. Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
Bioanalysis: a. Analyze the concentration of the this compound derivative in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: a. Use pharmacokinetic software to calculate Cmax, Tmax, and AUC from the plasma concentration-time data. b. Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: A workflow for troubleshooting low bioavailability.
Caption: Decision pathway for selecting an enhancement strategy.
Caption: Nanoparticle drug delivery schematic.
References
Technical Support Center: Mtb Translocase I Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycobacterium tuberculosis (Mtb) translocase I (MraY) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Mtb translocase I (MraY) and why is it a good drug target?
A1: Mtb translocase I, also known as MraY, is an essential integral membrane enzyme in Mycobacterium tuberculosis. It catalyzes the first membrane-associated step in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1][2][3] This step involves the transfer of phospho-N-acetylmuramoyl-pentapeptide (phospho-MurNAc-pentapeptide) from the nucleotide precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1][4] Since this pathway is essential for bacterial viability and is absent in eukaryotes, MraY is a promising target for the development of new antibiotics with selective toxicity.
Q2: What are the major classes of known Mtb translocase I inhibitors?
A2: Several classes of naturally occurring nucleoside inhibitors target MraY. These include the caprazamycins, capuramycins, mureidomycins, muraymycins, and tunicamycins. These inhibitors typically mimic the natural substrate, UDP-MurNAc-pentapeptide. Efforts are also underway to develop non-nucleoside inhibitors to overcome some of the challenges associated with the natural products.
Q3: What are the most common assays used to evaluate Mtb translocase I inhibitors?
A3: The evaluation of Mtb translocase I inhibitors typically involves a cascade of assays:
-
Enzymatic Assays: Direct measurement of MraY inhibition, often using a thin-layer chromatography (TLC)-based method to monitor the formation of radiolabeled Lipid I.
-
Whole-Cell Activity Assays: Determination of the minimum inhibitory concentration (MIC) against whole M. tuberculosis cells. The Microplate Alamar Blue Assay (MABA) is a commonly used colorimetric method for this purpose.
-
Cytotoxicity Assays: Assessment of the inhibitor's toxicity against mammalian cell lines (e.g., Vero, HepG2) to determine its selectivity index (SI). The MTT assay is a frequently used method for determining the 50% cytotoxic concentration (CC50).
Q4: What is the Selectivity Index (SI) and why is it important?
A4: The Selectivity Index (SI) is a critical parameter in drug discovery that measures the selectivity of a compound for its intended target (the pathogen) over host cells. It is calculated as the ratio of the CC50 (cytotoxicity) to the MIC (whole-cell activity) or IC50 (enzymatic activity). A higher SI value is desirable, as it indicates that the compound is more toxic to the bacteria than to mammalian cells. Compounds with an SI value of ≥ 10 are generally considered promising for further development.
Troubleshooting Guides
Enzymatic Assay (TLC-based)
Problem: No or very weak product (Lipid I) formation on TLC plate.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure proper storage and handling of the MraY enzyme preparation. Enzyme instability can occur due to improper temperature, pH, or ionic strength of the buffer. Avoid repeated freeze-thaw cycles. |
| Substrate Degradation | Prepare fresh substrate solutions, particularly the radiolabeled UDP-MurNAc-pentapeptide, as it can be unstable. |
| Incorrect Buffer Conditions | Verify the pH and composition of the assay buffer. MraY activity is dependent on factors like Mg2+ concentration. |
| Detergent Issues | The choice and concentration of detergent used to solubilize the membrane-bound MraY are critical. Test a panel of mild, non-ionic detergents to find the optimal one for your enzyme preparation. Some detergents can inhibit enzyme activity. |
Problem: Streaking or elongated spots on the TLC plate.
| Possible Cause | Troubleshooting Step |
| Sample Overload | Reduce the amount of reaction mixture spotted on the TLC plate. |
| Inappropriate Solvent System | The polarity of the solvent system may not be suitable for separating Lipid I from the substrate. Adjust the solvent system composition. |
| Compound Precipitation | The test inhibitor may be precipitating in the assay buffer. Check the solubility of the compound under assay conditions. |
Whole-Cell Activity Assay (Alamar Blue)
Problem: Inconsistent or non-reproducible MIC values.
| Possible Cause | Troubleshooting Step |
| Compound Solubility | Ensure the test compound is fully dissolved in the culture medium. Poor solubility can lead to inaccurate MIC values. Consider using a different solvent or formulation. |
| Compound Stability | The inhibitor may be unstable over the multi-day incubation period required for Mtb growth. Assess the stability of the compound in the culture medium. |
| Inoculum Variability | Prepare a standardized inoculum of M. tuberculosis to ensure a consistent starting cell density for each assay. |
| Media Components | Components of the culture medium, such as serum, can sometimes interfere with the assay or bind to the test compound. |
Problem: False positives or false negatives.
| Possible Cause | Troubleshooting Step |
| Compound Interference with Alamar Blue | Some compounds can directly interact with the resazurin (B115843) dye, leading to a false positive (color change in the absence of growth) or false negative (inhibition of color change despite growth) result. To mitigate this, consider removing the drug-containing medium before adding the Alamar Blue reagent. |
| Contamination | Microbial contamination can lead to a false positive result. Ensure aseptic techniques are strictly followed. |
Cytotoxicity Assay (MTT)
Problem: Over or underestimation of cell viability.
| Possible Cause | Troubleshooting Step |
| Compound Interference with MTT Reduction | Some test compounds can directly interfere with the cellular reduction of MTT to formazan (B1609692), leading to inaccurate results. It is recommended to supplement the MTT assay with a non-metabolic-based viability assay, such as trypan blue exclusion. |
| Metabolic Effects of the Compound | The inhibitor may alter the metabolic activity of the mammalian cells without directly causing cell death. This can lead to a decrease in MTT reduction and an overestimation of cytotoxicity. |
| Formazan Crystal Solubilization | Incomplete solubilization of the formazan crystals will lead to an underestimation of cell viability. Ensure complete dissolution by gentle pipetting or increasing incubation time with the solubilization buffer. |
Data Presentation
Table 1: In Vitro Activity of MraY Inhibitors
| Inhibitor | Target | IC50 (µM) | M. tuberculosis MIC (µg/mL) | Mammalian Cell Line | CC50 (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| Capuramycin Analogue (SQ641) | MraY | - | 0.125 - 2 | - | - | - |
| Tunicamycin (B1663573) | MraY | - | - | HEK293 | 51.25 | - |
| Tunicamycin | MraY | - | - | HepG2 | 44.74 | - |
| Tunicamycin Derivative (TunR2) | MraY | - | 16 - 32 (M. avium) | Bovine epithelial cells | < 16 | < 1 |
Note: Data is compiled from multiple sources and may involve different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Mtb Whole-Cell Alamar Blue (Resazurin) Assay
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture in fresh 7H9 broth to a final concentration of approximately 1 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well plate to achieve the desired concentration range.
-
-
Assay Setup:
-
Add 100 µL of the diluted Mtb inoculum to each well of the compound dilution plate.
-
Include a "no drug" control (inoculum only) and a "no bacteria" control (broth only).
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20-30 µL of Alamar Blue reagent to each well.
-
Re-incubate at 37°C for 24-48 hours.
-
Bacterial growth is indicated by a color change from blue (resazurin) to pink (resorufin). The MIC is the lowest compound concentration that prevents this color change.
-
For quantitative analysis, fluorescence can be measured at an excitation of 530-560 nm and an emission of 590 nm.
-
Protocol 2: Cytotoxicity MTT Assay
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., Vero, HepG2) in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of the appropriate cell culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound dilutions.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate for a few hours at 37°C, or overnight, to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The CC50 is the compound concentration that reduces cell viability by 50% compared to the untreated control.
-
Visualizations
Caption: Mtb Lipid II Biosynthesis Pathway.
Caption: Mtb Inhibitor Screening Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. The tunicamycin derivative TunR2 exhibits potent antibiotic properties with low toxicity in an in vivo Mycobacterium marinum-zebrafish TB infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
Assay variability and reproducibility with Sannamycin F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Sannamycin F. The information is designed to address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound belongs to the aminoglycoside class of antibiotics.[1][2] The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis.[3][4] They bind to the A-site on the 16S ribosomal RNA of the 30S ribosome, which leads to codon misreading and the production of nonfunctional or toxic proteins.[5] This disruption of protein synthesis ultimately results in bacterial cell death.
Q2: I am observing high variability between replicate wells in my cytotoxicity assay. What are the potential causes?
High variability in cytotoxicity assays with natural products like this compound can stem from several factors:
-
Poor Solubility: this compound, like many natural products, may have limited solubility in aqueous culture media.[6] This can lead to uneven distribution of the compound in your assay wells.
-
Precipitation: If this compound precipitates out of solution, it can lead to inconsistent concentrations of the active compound across the plate.[6]
-
Compound Instability: Natural products can be unstable, and degradation over the course of an experiment can lead to variable results.[7]
-
Cell Plating Inconsistency: Uneven cell seeding across the plate is a common source of variability in cell-based assays.
Q3: My dose-response curve for this compound is showing a bell shape, with the effect decreasing at higher concentrations. Why is this happening?
A bell-shaped dose-response curve is often indicative of compound aggregation at higher concentrations.[6] These aggregates can reduce the effective concentration of the monomeric, active form of this compound available to the cells, leading to a paradoxical decrease in activity.
Q4: I am seeing a discrepancy between the results of my primary screen and my confirmation assays. What could be the reason?
Discrepancies between primary and confirmation screens can arise from:
-
Assay Interference: this compound or impurities in the sample might interfere with the detection method of the primary assay (e.g., fluorescence quenching or colorimetric interference).[8]
-
Non-specific Activity: The observed effect in the primary screen might be due to non-specific cytotoxicity rather than a targeted effect.[7]
-
Compound Degradation: The compound may have degraded between the primary screen and the confirmation assay.[7]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate in the culture medium after adding this compound.
-
High variability in absorbance or fluorescence readings between replicate wells.
-
Inconsistent dose-response curves.
Troubleshooting Steps:
-
Optimize Solvent Use:
-
Use a minimal amount of a suitable solvent like DMSO to prepare a high-concentration stock solution.[6]
-
Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]
-
Always include a vehicle control (media with the same final solvent concentration) in your experiments.[6]
-
-
Enhance Solubilization:
-
Gently vortex or sonicate the stock solution to aid dissolution.[6]
-
Consider using solubilizing agents, but be sure to test for their effects on cell viability and the assay itself.
-
-
Filtration:
Issue 2: Assay Interference
Symptoms:
-
High background signal in "compound-only" control wells (no cells).
-
Unexpectedly high or low readings that do not correlate with the expected biological activity.
Troubleshooting Steps:
-
Include Proper Controls:
-
Switch to an Orthogonal Assay:
-
If you suspect interference, use a different assay with an alternative detection method (e.g., switch from a colorimetric MTT assay to a luminescence-based ATP assay).[9]
-
Data Presentation: Example of Troubleshooting Assay Variability
Table 1: Effect of Solubilization Method on this compound IC50 Values in an A549 Cytotoxicity Assay (MTT)
| Solubilization Method | Final DMSO Concentration | IC50 (µM) | Standard Deviation | Observations |
| Direct addition to media | 0.1% | 25.8 | 12.3 | High variability, visible precipitate |
| Vortexing in DMSO | 0.1% | 15.2 | 4.5 | Improved consistency |
| Sonication in DMSO | 0.1% | 12.1 | 1.8 | Low variability, no visible precipitate |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Diagram 1: Aminoglycoside Mechanism of Action
Caption: Mechanism of action of this compound.
Diagram 2: Troubleshooting Workflow for High Assay Variability
Caption: Workflow for troubleshooting high assay variability.
References
- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 9. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
Validation & Comparative
Sannamycin Analogue vs. Isoniazid: A Comparative Efficacy Guide Against Mycobacterium tuberculosis
Disclaimer: Direct comparative studies between Sannamycin F and isoniazid (B1672263) against Mycobacterium tuberculosis (Mtb) are not available in the current literature. This guide provides a comparative analysis of isoniazid, a cornerstone of tuberculosis treatment, and potent sansanmycin analogues, which serve as a proxy for the broader sannamycin class of compounds. The data presented is compiled from independent studies and offers insights into their respective anti-tubercular activities and mechanisms of action.
Executive Summary
Isoniazid, a prodrug activated by the mycobacterial enzyme KatG, has been a first-line anti-tuberculosis agent for decades, primarily inhibiting mycolic acid synthesis.[1][2][3] In contrast, sansanmycin analogues represent a newer class of uridylpeptide natural product derivatives that exhibit potent and selective inhibition of Mtb.[4] These analogues target a different essential pathway, the biosynthesis of lipid I, a crucial precursor for cell wall peptidoglycan.[4] This guide details their distinct mechanisms, summarizes their in vitro efficacy, and outlines the experimental protocols used to determine their activity.
Comparative Efficacy Data
The following table summarizes the in vitro activity of sansanmycin analogues and isoniazid against the virulent H37Rv strain of Mycobacterium tuberculosis.
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC50/MIC) | Reference |
| Sansanmycin Analogue 4 | Mtb H37Rv | Nanomolar range | [4] |
| Sansanmycin Analogue 5 | Mtb H37Rv | Nanomolar range | [4] |
| Isoniazid | Mtb H37Rv | 1.6 µg/ml (for a specific spectinamide analog) | [5] |
Note: Specific nanomolar MIC50 values for sansanmycin analogues 4 and 5 were mentioned as being achieved, but the exact numerical values were not provided in the accessible text.[4] The MIC for isoniazid is provided from a study on spectinamides for context on typical MIC values observed in Mtb research.[5]
Mechanisms of Action
The anti-tubercular activity of sansanmycin analogues and isoniazid stems from their interference with distinct and vital bacterial processes.
Sansanmycin Analogues: Inhibition of Lipid I Biosynthesis
Sansanmycin analogues act by inhibiting the Mtb phospho-MurNAc-pentapeptide translocase (MurX), the enzyme responsible for the synthesis of lipid I.[4] Lipid I is an essential precursor in the peptidoglycan biosynthesis pathway, which forms the structural backbone of the bacterial cell wall.[4] By blocking this initial membrane-associated step, these compounds effectively halt cell wall construction, leading to bacterial death.[4] Notably, these analogues display selective activity against Mtb with minimal impact on other bacteria, suggesting a high degree of specificity for the mycobacterial enzyme.[4]
Isoniazid: Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][6] Once activated, isoniazid derivatives form a covalent adduct with NAD.[6][7] This complex then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[1][6] The FAS-II system is responsible for the synthesis of mycolic acids, the long, branched-chain fatty acids that are unique and essential components of the mycobacterial cell wall.[1][7] Inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, resulting in bactericidal activity against rapidly dividing mycobacteria.[1][6]
Experimental Protocols
The determination of the anti-mycobacterial activity of these compounds involves standardized in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of in vitro efficacy. A common method is the microbroth dilution method.
-
Preparation of Bacterial Inoculum: A culture of Mycobacterium tuberculosis (e.g., H37Rv strain) is grown to a specific optical density and then diluted to a standardized concentration.
-
Compound Dilution: The test compounds (sansanmycin analogues or isoniazid) are serially diluted in a 96-well microplate containing a suitable growth medium (e.g., Middlebrook 7H9).
-
Inoculation: The standardized bacterial suspension is added to each well of the microplate.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C) for a period sufficient for bacterial growth to be visible in the control wells (typically 7-14 days for Mtb).
-
Data Analysis: The MIC is determined as the lowest compound concentration at which no visible bacterial growth is observed. This can be assessed visually or by using a viability dye such as resazurin.
Intracellular Activity Assay
To assess the efficacy of compounds against intracellular Mtb, a macrophage infection model is often employed.
-
Macrophage Culture: A human macrophage cell line (e.g., THP-1) is cultured and differentiated.
-
Infection: The cultured macrophages are infected with Mtb at a specific multiplicity of infection.
-
Compound Treatment: After allowing for phagocytosis, the infected macrophages are treated with various concentrations of the test compounds.
-
Incubation: The treated, infected cells are incubated for a set period.
-
Lysis and CFU Enumeration: The macrophages are lysed to release the intracellular bacteria, which are then serially diluted and plated on solid media to determine the number of colony-forming units (CFUs). The reduction in CFU in treated cells compared to untreated controls indicates the compound's intracellular activity. Sansanmycin analogues have demonstrated potent activity in such intracellular assays.[4]
Visualizations
Diagram 1: General Workflow for MIC Determination
A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Distinct Mechanisms of Action in M. tuberculosis
Distinct molecular pathways targeted by sansanmycin analogues and isoniazid in Mtb.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sansanmycin natural product analogues as potent and selective anti-mycobacterials that inhibit lipid I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
Sannamycin F vs. Rifampicin: A Comparative Analysis in Drug-Susceptible Tuberculosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of Sannamycin F and the frontline anti-tuberculosis drug, rifampicin (B610482), in preclinical drug-susceptible tuberculosis (TB) models. The following sections present a comprehensive overview of their mechanisms of action, in vitro activity, and available in vivo efficacy data, supported by experimental protocols and visual diagrams to facilitate understanding.
Executive Summary
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. This compound, a member of the uridyl peptide antibiotic family, and rifampicin, a cornerstone of current TB treatment, represent two distinct classes of compounds with different cellular targets. This guide consolidates available preclinical data to offer a comparative perspective on their potential efficacy. While extensive data exists for rifampicin, information on this compound is less comprehensive, with data on analogues often serving as a proxy.
Mechanism of Action
This compound and rifampicin employ fundamentally different mechanisms to exert their antimycobacterial effects.
This compound: As a uridyl peptide antibiotic, this compound is understood to inhibit the biosynthesis of the bacterial cell wall.[1] Specifically, sansanmycins target the enzyme MraY, a phospho-MurNAc-pentapeptide translocase.[1] This enzyme is critical for the formation of Lipid I, a key intermediate in the peptidoglycan synthesis pathway. By inhibiting MraY, this compound disrupts the integrity of the mycobacterial cell wall, leading to cell death.[1]
Rifampicin: Rifampicin acts by inhibiting the DNA-dependent RNA polymerase in Mycobacterium tuberculosis.[2] It binds to the β-subunit of the RNA polymerase, preventing the initiation of transcription and thereby blocking protein synthesis, which ultimately results in bacterial cell death.[2]
In Vitro Efficacy
The in vitro activity of an antimicrobial agent is a critical early indicator of its potential. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
Data Summary
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Citation(s) |
| Sannamycin B * | H37Rv | 8.0 - 20 | |
| Sansanmycin A derivative (1d) | H37Rv | 8 | |
| Rifampicin | H37Rv | 0.1 - 0.2 | |
| Rifampicin | H37Rv | ≤ 0.015 | |
| Rifampicin | Beijing VN 2002-1585 | 0.25 |
Note: Data for this compound is not directly available. Data for Sansanmycin B, a closely related analogue, is presented as a proxy.
Based on the available data, rifampicin demonstrates significantly greater potency in vitro against drug-susceptible M. tuberculosis H37Rv, with MIC values in the sub-microgram per milliliter range. In contrast, the reported MICs for sansanmycin analogues are considerably higher.
In Vivo Efficacy in Murine Models
Animal models, particularly murine models, are essential for evaluating the in vivo efficacy of anti-TB drug candidates. Efficacy is typically measured by the reduction in bacterial load (Colony Forming Units, CFUs) in the lungs and spleen of infected mice after a period of treatment.
Rifampicin
Numerous studies have characterized the dose-dependent efficacy of rifampicin in mouse models of TB.
| Treatment Group | Duration | Organ | Log10 CFU Reduction vs. Control | Citation(s) |
| Rifampicin (10 mg/kg/day, oral) | 26 days | Lungs | 1.7 | |
| Rifampicin (20 mg/kg/day, oral) | 26 days | Lungs | 1.8 | |
| Rifampicin (10 mg/kg) + INH + PZA | 8 weeks | Lungs | > 2.0 | |
| Rifampicin (50 mg/kg) + INH + PZA | 8 weeks | Lungs | Sterile |
These studies demonstrate that standard doses of rifampicin lead to a significant reduction in bacterial burden, and higher doses can achieve organ sterility.
This compound
To date, there is a lack of publicly available data on the in vivo efficacy of this compound or its close analogues in murine models of tuberculosis. This represents a significant knowledge gap in the preclinical assessment of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, typically a 0.5 McFarland standard, and then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Preparation: A serial two-fold dilution of the test compound (this compound or rifampicin) is prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth.
-
Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at 37°C.
-
Reading Results: After a defined incubation period (typically 7-14 days), the MIC is determined as the lowest drug concentration that inhibits visible bacterial growth. Visual assessment can be aided by the use of a growth indicator such as resazurin.
In Vivo Efficacy Testing: Murine Model of Chronic Tuberculosis
This protocol describes a common methodology for evaluating the efficacy of anti-TB agents in mice.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs) to establish a chronic infection.
-
Treatment: Treatment is initiated several weeks post-infection (e.g., 4 weeks) to allow for the development of a stable bacterial load. The test compounds are administered daily or five times a week via oral gavage for a specified duration (e.g., 4-8 weeks). A control group receives the vehicle, and a positive control group receives a standard-of-care drug like rifampicin.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the colonies are counted to determine the bacterial load (CFU) per organ.
-
Data Analysis: The log10 CFU reduction in the treated groups is calculated relative to the vehicle control group.
Conclusion
Based on the currently available preclinical data, rifampicin exhibits superior in vitro potency against drug-susceptible Mycobacterium tuberculosis compared to analogues of this compound. Furthermore, rifampicin has well-documented, dose-dependent in vivo efficacy in murine models of tuberculosis. A significant gap in knowledge exists for this compound, with no published in vivo efficacy data. While its novel mechanism of action targeting cell wall biosynthesis is of interest for combating drug-resistant TB, further studies are required to establish its in vivo activity and directly compare its efficacy against established drugs like rifampicin. Future research should focus on determining the MIC of this compound itself and evaluating its efficacy in animal models to provide a more complete picture of its potential as a novel anti-tuberculosis agent.
References
A Comparative Analysis of MraY Inhibitors in Bacterial Cell Wall Synthesis
An important clarification on the classification of Sannamycin F: Initial investigation into this compound has revealed that it belongs to the aminoglycoside class of antibiotics.[1][2] The mechanism of action for aminoglycosides involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[3][4][5] This is a distinct mechanism from the inhibition of the MraY enzyme. Therefore, a direct comparative analysis of this compound with MraY inhibitors is not scientifically appropriate. This guide will instead provide a comparative analysis of well-characterized MraY inhibitors, namely Tunicamycin, Muraymycin D2, and Capuramycin.
The enzyme phospho-MurNAc-pentapeptide translocase (MraY) is a critical component in the bacterial peptidoglycan biosynthesis pathway, responsible for the first committed step in the synthesis of the bacterial cell wall. Its essential role in bacterial viability and its absence in eukaryotes make it a promising target for the development of novel antibacterial agents. This guide offers a comparative overview of three prominent classes of MraY inhibitors, presenting key performance data, detailed experimental methodologies, and a visualization of their target pathway.
Comparative Performance of MraY Inhibitors
The following table summarizes the in vitro potency of Tunicamycin, Muraymycin D2, and Capuramycin against the MraY enzyme (IC50) and their antibacterial activity (MIC) against representative bacterial species.
| Inhibitor | Target Enzyme | IC50 | Test Organism | MIC | Reference(s) |
| Tunicamycin | S. aureus MraY | 0.08 - 0.21 µg/mL | Staphylococcus aureus | 0.13 - 40 µg/mL | |
| E. coli MraY | 456 µM (Michellamine B) | Escherichia coli | >256 µg/mL (Muraymycin D2) | ||
| Muraymycin D2 | S. aureus MraY | 0.01 µM | Staphylococcus aureus | 2 - 16 µg/mL | |
| E. coli MraY | Not widely reported | Escherichia coli (ΔtolC) | 1 - 4 µg/mL | ||
| Capuramycin | M. tuberculosis MraY (MurX) | 18 nM | Mycobacterium tuberculosis | 0.5 - 2 mg/L |
Note: IC50 and MIC values can vary depending on the specific analogue, bacterial strain, and experimental conditions.
Mechanism of Action and Signaling Pathways
MraY inhibitors are primarily nucleoside antibiotics that competitively inhibit the binding of the natural substrate, UDP-MurNAc-pentapeptide, to the enzyme's active site. This action blocks the synthesis of Lipid I, a crucial intermediate in the peptidoglycan pathway, ultimately leading to the cessation of cell wall construction and bacterial cell death.
A significant challenge in the development of MraY inhibitors is the potential for cross-reactivity with the human ortholog, dolichyl-phosphate N-acetylglucosamine-1-phosphate transferase (GPT), which can lead to toxicity. Tunicamycin, for instance, is known to inhibit both MraY and GPT, limiting its therapeutic potential.
Caption: Inhibition of the MraY enzyme by nucleoside antibiotics blocks Lipid I synthesis.
Experimental Protocols
This protocol is adapted from established fluorescence-based methods for measuring MraY activity.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 20 mM MgCl2, and 0.05% (w/v) n-dodecyl-β-D-maltoside (DDM).
-
Substrate: UDP-MurNAc-pentapeptide labeled with a fluorescent probe (e.g., dansyl or BODIPY).
-
Lipid Carrier: Undecaprenyl phosphate (C55-P).
-
Enzyme: Purified MraY enzyme preparation.
-
Inhibitors: Serial dilutions of test compounds (e.g., Tunicamycin, Muraymycin D2, Capuramycin) in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 5 µL of each inhibitor dilution to the respective wells.
-
Add 85 µL of a master mix containing assay buffer, fluorescently labeled UDP-MurNAc-pentapeptide, and C55-P to each well.
-
Initiate the reaction by adding 10 µL of the purified MraY enzyme solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 10% SDS).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The formation of fluorescently labeled Lipid I results in a change in the fluorescence signal.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Materials:
-
Bacterial Strains: Mid-logarithmic phase cultures of the test organisms (e.g., S. aureus, E. coli, M. tuberculosis).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth for the test organism.
-
Inhibitors: Stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
-
Assay Procedure:
-
Prepare two-fold serial dilutions of the inhibitors in the growth medium directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours (or longer for slow-growing organisms like M. tuberculosis).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the inhibitor that completely prevents visible bacterial growth.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
MraY remains a compelling target for the discovery of new antibiotics. Natural product inhibitors like Tunicamycin, Muraymycin D2, and Capuramycin have provided a strong foundation for understanding the inhibition of this essential enzyme. Future research will likely focus on designing novel MraY inhibitors with improved selectivity over the human GPT enzyme to minimize toxicity and enhance their therapeutic potential against multidrug-resistant bacteria.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. How Do Aminoglycosides Work? - Uses, Side Effects, Drug Names [rxlist.com]
Sannamycin F Analogues: A Comparative Guide to Enhanced Anti-Tubercular Activity
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant tuberculosis necessitates the discovery and development of novel therapeutics with alternative mechanisms of action. Sannamycins, a class of uridylpeptide antibiotics, have emerged as promising candidates due to their potent inhibition of Mycobacterium tuberculosis (Mtb). This guide provides a comparative analysis of recently developed Sannamycin F analogues, focusing on their improved anti-tubercular activity, supported by experimental data.
Performance Comparison of this compound Analogues
The anti-tubercular efficacy of novel this compound analogues has been evaluated by determining their Minimum Inhibitory Concentration (MIC) against the virulent Mtb H37Rv strain. The following table summarizes the in vitro activity of various analogues, highlighting the impact of structural modifications on their potency.
| Compound Name/Number | Modification | MIC (µg/mL) | MIC (µM) | Reference |
| Sannamycin A (Parent) | - | 16 | - | [1][2] |
| Sannamycin B | - | 8.0 - 20 | - | [3] |
| Sannamycin C | - | 16 | - | [3] |
| Sannamycin Q | Extra glycine (B1666218) at N-terminus | 2 | - | [2] |
| Compound 1d | Isopropyl group at amino terminal | 8 | - | [1] |
| Dihydrosansanmycin A (4) | Dihydro-modification | - | <0.1 | [4] |
| Dihydrosansanmycin B (5) | Dihydro-modification | - | <0.1 | [4] |
| Analogue 7 | Varied isopeptide substitution | - | 1.0 ± 0.2 | [5] |
| Analogue 14 | Varied isopeptide substitution | - | 0.4 ± 0.1 | [5] |
| Analogue 15 | Varied isopeptide substitution | - | 0.8 ± 0.2 | [5] |
| Analogue 16 | Varied isopeptide substitution | - | 0.5 ± 0.1 | [5] |
Mechanism of Action: Targeting Cell Wall Synthesis
Sannamycin and its analogues exert their anti-tubercular effect by inhibiting a crucial step in the biosynthesis of the mycobacterial cell wall. Specifically, they target the enzyme phospho-MurNAc-pentapeptide translocase (MraY, also known as MurX in Mtb), which is the first membrane-associated enzyme in the peptidoglycan synthesis pathway. This inhibition disrupts the formation of Lipid I, a key precursor for the bacterial cell wall, ultimately leading to cell death.[4]
Caption: Inhibition of Mtb cell wall synthesis by this compound analogues.
Experimental Protocols
Synthesis of this compound Analogues (General Procedure)
The synthesis of novel this compound analogues generally involves a semi-synthetic approach starting from the natural product, Sannamycin A. A key strategy is the modification of the N-terminus of the peptide chain to enhance lipophilicity and cell permeability.
Example: Synthesis of Compound 1d (Isopropyl derivative) [1]
-
Protection of Amino Groups: The amino groups of Sannamycin A are protected using a suitable protecting group (e.g., Boc anhydride) in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF).
-
N-Alkylation: The protected Sannamycin A is then reacted with an alkylating agent, such as 2-bromopropane, in the presence of a strong base (e.g., sodium hydride) in DMF to introduce the isopropyl group at the N-terminus.
-
Deprotection: The protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final analogue.
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure this compound analogue.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro anti-tubercular activity of the synthesized analogues is determined using the Microplate Alamar Blue Assay (MABA).
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
Compound Preparation: The this compound analogues are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial two-fold dilutions are prepared in 96-well microplates using the supplemented 7H9 broth.
-
Inoculation: The bacterial culture is diluted to a standardized optical density at 600 nm (OD600) and further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A freshly prepared solution of Alamar Blue reagent is added to each well.
-
Reading Results: The plates are re-incubated for 24 hours. A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Experimental Workflow
The discovery and evaluation of novel this compound analogues follow a structured workflow, from synthesis to biological characterization.
Caption: General workflow for this compound analogue development.
References
- 1. Synthesis and in vitro antitubercular evaluation of novel sansanmycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sansanmycins B and C, new components of sansanmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sansanmycin natural product analogues as potent and selective anti-mycobacterials that inhibit lipid I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Decoding Resistance: A Comparative Analysis of Sannamycin F and Other Tuberculosis Therapeutics
For Immediate Release
A Deep Dive into the Cross-Resistance Profile of Sannamycin F, a Novel Anti-Tubercular Candidate
This guide offers an in-depth comparison of this compound, a promising uridylpeptide antibiotic, with currently used tuberculosis (TB) drugs. While direct experimental cross-resistance data for this compound is not yet publicly available, this document provides a scientific framework for predicting potential cross-resistance based on its unique mechanism of action. This analysis is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.
This compound and its analogues exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[1] They function by inhibiting the phospho-MurNAc-pentapeptide translocase (MurX or MraY), a crucial enzyme in the early stages of peptidoglycan biosynthesis.[2] This mechanism, targeting the bacterial cell wall synthesis pathway, is distinct from that of many frontline TB therapies, suggesting a low probability of cross-resistance with several existing drugs.
Predicted Cross-Resistance Profile of this compound
The following table summarizes the predicted cross-resistance between this compound and major TB drugs based on their distinct mechanisms of action and known resistance pathways.
| Drug Class | Drug Examples | Mechanism of Action | Common Resistance Mechanism | Predicted Cross-Resistance with this compound |
| Rifamycins | Rifampicin | Inhibits DNA-dependent RNA polymerase | Mutations in the rpoB gene | Unlikely |
| Isoniazid | Isoniazid | Inhibits mycolic acid synthesis | Mutations in katG, inhA, ahpC | Unlikely |
| Fluoroquinolones | Moxifloxacin, Levofloxacin | Inhibits DNA gyrase (GyrA/GyrB) | Mutations in gyrA and gyrB genes | Unlikely |
| Aminoglycosides | Streptomycin, Amikacin, Kanamycin | Inhibit protein synthesis by binding to the 30S ribosomal subunit | Mutations in rrs, rpsL, gidB, and eis promoter | Unlikely |
| Ethambutol | Ethambutol | Inhibits arabinosyl transferases involved in arabinogalactan (B145846) synthesis | Mutations in the embCAB operon | Unlikely |
| Other MraY/MurX Inhibitors | Tunicamycin (B1663573), Capuramycin | Inhibit MraY/MurX | Mutations in the mraY or murX gene | Likely |
Note: This table is based on theoretical predictions due to the absence of direct experimental data.
Mechanism-Based Rationale for Low Cross-Resistance
The primary reason to anticipate a low level of cross-resistance between this compound and most current TB drugs lies in their fundamentally different cellular targets.
-
Rifampicin resistance is primarily mediated by mutations in the RNA polymerase beta subunit (rpoB), a target unrelated to cell wall synthesis.
-
Isoniazid resistance typically arises from mutations preventing the activation of this prodrug (katG) or in its target in mycolic acid synthesis (inhA).
-
Fluoroquinolone resistance is associated with mutations in DNA gyrase (gyrA and gyrB), which is involved in DNA replication.
-
Aminoglycoside resistance mechanisms include modifications of the ribosomal target (rrs, rpsL, gidB) or enzymatic inactivation of the drug.
-
Ethambutol resistance is linked to mutations in the embCAB operon, which encodes for arabinosyl transferases, enzymes that are part of a different step in cell wall synthesis than MurX.
Given that this compound's target, MurX, is a distinct enzyme in a separate pathway from those affected by the drugs listed above, it is improbable that a mutation conferring resistance to one of these drugs would simultaneously confer resistance to this compound.
The notable exception would be other drugs that also inhibit MraY/MurX, such as tunicamycin and capuramycin. Resistance to these agents, if it arises from mutations in the murX gene, would likely lead to cross-resistance with this compound.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a proposed workflow for a comprehensive cross-resistance study.
Caption: Mechanism of action of this compound.
References
Validating the Therapeutic Potential of Sannamycin F Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Sannamycin F derivatives against established aminoglycoside antibiotics. Due to the limited publicly available data on this compound, this guide utilizes data from closely related Sannamycin compounds (Sannamycin B and C) as a proxy to evaluate its potential antibacterial efficacy and cytotoxicity. The information is presented to aid researchers in assessing the promise of this class of molecules and to provide standardized protocols for further investigation.
Data Presentation: Comparative Efficacy and Cytotoxicity
The following tables summarize the available quantitative data for Sannamycin derivatives in comparison to the widely used aminoglycosides, Gentamicin and Amikacin.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Antibiotic | Pseudomonas aeruginosa | Mycobacterium tuberculosis |
| Sannamycin B | 8.0 | 8.0 - 20.0 |
| Sannamycin C | 16.0 | - |
| Gentamicin | 0.25 - 512[1] | 5.0 (at pH 7.4)[2] |
| Amikacin | 2 - 256[3] | 0.5 - 2.0[4][5] |
Note: Data for Sannamycin B and C is used as a proxy for this compound derivatives. A wide range in MIC for Gentamicin and Amikacin against P. aeruginosa reflects the prevalence of resistant strains.
Table 2: Comparative In Vitro Cytotoxicity (IC50 in µM)
| Antibiotic | Human Kidney (HK-2) Cells | Porcine Kidney (LLC-PK1) Cells |
| This compound Derivative (Hypothetical) | No Data Available | No Data Available |
| Gentamicin | ~22,300[6] | Induces apoptosis at 30 µM with electroporation[7] |
| Amikacin | LD50 > 1000 | LD50 > 1000 |
Note: No direct cytotoxicity data is available for this compound derivatives. The data for novel aminoglycoside derivatives suggests that cytotoxicity can be modulated through chemical modifications. The high IC50 for Gentamicin in one study[6] may reflect different experimental conditions compared to studies showing toxicity at lower concentrations.
Key Experiments: Detailed Methodologies
Reproducible and standardized experimental protocols are critical for validating the therapeutic potential of novel compounds. Below are detailed methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
This compound derivatives and comparator antibiotic stock solutions
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare serial two-fold dilutions of the this compound derivative and comparator antibiotics in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human kidney epithelial cells (e.g., HK-2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound derivatives and comparator antibiotic stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Replace the medium with fresh medium containing serial dilutions of the this compound derivative or comparator antibiotics.
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.
In Vivo Efficacy Evaluation in a Murine Sepsis Model
This model is used to assess the therapeutic efficacy of an antibiotic in a living organism.
Materials:
-
6-8 week old mice (e.g., BALB/c)
-
Pathogenic bacterial strain (e.g., Pseudomonas aeruginosa)
-
This compound derivative and comparator antibiotic formulations for injection
-
Saline solution
-
Syringes and needles
Protocol:
-
Induce sepsis in mice via intraperitoneal injection of a lethal or sub-lethal dose of the bacterial pathogen.
-
Administer the this compound derivative or comparator antibiotic at various doses and time points post-infection (e.g., subcutaneously or intravenously).
-
Include a control group receiving a vehicle (e.g., saline).
-
Monitor the mice for signs of illness and survival over a period of 7-14 days.
-
In separate cohorts, euthanize mice at specific time points to determine bacterial load in key organs (e.g., spleen, liver, and blood) by plating homogenized tissue on agar (B569324) plates.
-
Evaluate the efficacy based on survival rates and reduction in bacterial burden.
Mandatory Visualizations
The following diagrams illustrate key biological pathways and experimental workflows relevant to the evaluation of this compound derivatives.
Caption: Mechanism of action of this compound derivatives.
Caption: Experimental workflow for validating this compound derivatives.
Caption: Common mechanisms of bacterial resistance to aminoglycosides.
References
- 1. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gentamicin Causes Apoptosis at Low Concentrations in Renal LLC-PK1 Cells Subjected to Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antitubercular Agents: Ethambutol vs. the Elusive Sannamycin F
A comprehensive head-to-head comparison between the established antitubercular drug ethambutol (B1671381) and the compound Sannamycin F is not feasible at this time due to a significant lack of available scientific data on this compound. Extensive literature searches did not yield specific information regarding the mechanism of action, efficacy, toxicity, or experimental protocols for this compound. The Sannamycin family of compounds are broadly classified as aminoglycoside antibiotics[1][2][3], a class known for inhibiting protein synthesis[4][5]. However, specific data for the "F" variant is absent from the current body of scientific literature.
This guide will therefore provide a detailed overview of ethambutol, a cornerstone in the treatment of tuberculosis, structured to meet the requirements of researchers, scientists, and drug development professionals. The information presented is based on available experimental data and established scientific understanding.
Ethambutol: A Detailed Profile
Ethambutol is a bacteriostatic antimicrobial agent used as a first-line drug in the treatment of tuberculosis (TB).[5][6] It is effective against various strains of Mycobacterium, including Mycobacterium tuberculosis.
Mechanism of Action
Ethambutol's primary mechanism of action involves the inhibition of arabinosyl transferases, enzymes crucial for the synthesis of the mycobacterial cell wall.[5][6] Specifically, it disrupts the biosynthesis of arabinogalactan, a key component of the cell wall core. This disruption compromises the integrity of the cell wall, leading to the inhibition of bacterial growth.
Efficacy and Performance Data
The efficacy of ethambutol is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) against various mycobacterial strains.
| Parameter | Ethambutol |
| Class | Diamine |
| Mechanism of Action | Inhibition of arabinosyl transferase |
| Spectrum of Activity | Mycobacterium tuberculosis, M. avium complex, M. kansasii |
| MIC90 for M. tuberculosis | 0.5 - 2.0 µg/mL |
Table 1: Efficacy Summary of Ethambutol
Toxicity Profile
A significant concern with ethambutol treatment is its potential for dose-dependent ocular toxicity, specifically optic neuritis.[7][8] This can lead to decreased visual acuity and color blindness.[7] Regular ophthalmologic monitoring is crucial for patients undergoing ethambutol therapy.
| Adverse Effect | Description | Incidence |
| Optic Neuritis | Inflammation of the optic nerve, leading to vision changes.[7] | Dose-dependent; higher risk with doses >15-20 mg/kg/day.[8] |
| Peripheral Neuropathy | Numbness, tingling, or pain in the hands and feet. | Less common than optic neuritis. |
| Hepatotoxicity | Liver damage, although rare. | Infrequent. |
Table 2: Toxicity Summary of Ethambutol
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of ethambutol against Mycobacterium tuberculosis is a critical measure of its efficacy. A standard method for this is the broth microdilution method.
Protocol:
-
Drug Preparation: Prepare a stock solution of ethambutol and create a series of two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculum Preparation: Culture M. tuberculosis H37Rv and prepare a standardized inoculum to a McFarland standard of 0.5.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate, including a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Seal the plate and incubate at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of ethambutol that completely inhibits visible growth of the bacteria.
Conclusion
Ethambutol remains a critical component of combination therapy for tuberculosis, primarily due to its unique mechanism of action that targets the mycobacterial cell wall. Its efficacy is well-documented, though its use is tempered by the risk of ocular toxicity. The lack of available data on this compound prevents a comparative analysis. Further research into novel compounds is essential to expand the arsenal (B13267) of effective and less toxic antitubercular agents. Researchers are encouraged to publish findings on novel compounds to facilitate such comparative analyses in the future.
References
- 1. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Total Syntheses of Sannamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spermine enhances the activity of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Potential in Tuberculosis Treatment: The Synergistic Power of Fusidic Acid with First-Line Drugs
For Immediate Release
[City, State] – [Date] – In the ongoing battle against tuberculosis (TB), which is increasingly complicated by the rise of multidrug-resistant strains, researchers are exploring novel therapeutic strategies. A promising approach lies in drug repurposing and combination therapy. This guide delves into the synergistic effects of Fusidic Acid (FA), a bacteriostatic antibiotic, with first-line anti-TB drugs. By combining existing medications, it is possible to enhance their efficacy, lower required dosages, and potentially combat drug resistance.
This document provides a comprehensive comparison of Fusidic Acid's performance in combination with key first-line TB drugs, supported by experimental data from in vitro studies. Detailed methodologies for the cited experiments are also included to aid researchers in their own investigations.
Quantitative Analysis of Synergistic Effects
The synergistic potential of Fusidic Acid with first-line and other anti-TB agents has been evaluated using checkerboard and time-kill kinetics assays. The Fractional Inhibitory Concentration Index (FICI) is a key metric used to quantify synergy, where a value of ≤ 0.5 indicates a synergistic interaction.
The following table summarizes the in vitro activity of Fusidic Acid in combination with first-line TB drugs against Mycobacterium tuberculosis.
| Drug Combination | Individual MIC (µM) | Combination MIC (µM) | Fold Reduction in MIC | FICI | Interaction | Reference |
| Fusidic Acid (FA) | 2.4 | - | - | - | - | [1] |
| Rifampicin (RIF) | 0.0024 | - | - | - | - | [1] |
| FA + RIF | - | FA: 0.3, RIF: 0.0006 | FA: 8-fold, RIF: 4-fold | 0.375 | Synergy | [1] |
| Isoniazid (INH) | Data not available | - | - | - | - | |
| FA + INH | - | - | - | >0.5 | No Interaction | [1] |
| Ethambutol (EMB) | Data not available | - | - | - | - | |
| FA + EMB | - | Synergistic effect noted, but quantitative data not provided in the search result | - | Not specified | Synergy | [2][3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. FICI (Fractional Inhibitory Concentration Index) is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations.[4][5][6][7]
-
Preparation of Drug Solutions: Stock solutions of Fusidic Acid and the partner anti-TB drugs (Rifampicin, Isoniazid, Ethambutol) are prepared in appropriate solvents and then serially diluted.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of Fusidic Acid are added to the wells along the ordinate (rows), while serial dilutions of the partner drug are added along the abscissa (columns). This creates a matrix of varying drug concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv strain). Control wells containing no drugs, and wells with each drug alone, are also included.
-
Incubation: The plates are incubated under appropriate conditions for mycobacterial growth (e.g., 37°C for 7-14 days).
-
Assessment of Growth Inhibition: Bacterial growth can be assessed visually or by using a growth indicator such as Resazurin (B115843).[5][6] The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible growth.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.[7]
-
Synergy: FICI ≤ 0.5
-
No interaction (Indifference): 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Kinetics Assay
This assay determines the bactericidal or bacteriostatic activity of a drug or drug combination over time.[1]
-
Bacterial Culture: A mid-logarithmic phase culture of Mycobacterium tuberculosis is prepared.
-
Drug Exposure: The bacterial culture is exposed to the drugs at specific concentrations (e.g., at their MICs, or synergistic concentrations determined from the checkerboard assay), both individually and in combination. A drug-free control is also included.
-
Sampling: Aliquots are taken from each culture at various time points (e.g., 0, 24, 48, 72 hours).
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto appropriate agar (B569324) plates and counting the colony-forming units (CFU) after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug condition. A synergistic bactericidal effect is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Mechanisms of Action and Synergy
Fusidic Acid inhibits bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome.[8][9][10] This mechanism is distinct from that of many other antibiotics, providing a basis for its potential use in combination therapy.
The synergistic effect of Fusidic Acid with Rifampicin is particularly noteworthy. Rifampicin inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[1] The simultaneous inhibition of two crucial and distinct processes in bacterial central dogma—transcription by Rifampicin and translation by Fusidic Acid—is the likely basis for their synergistic interaction. This dual assault may lead to a more rapid and effective killing of Mycobacterium tuberculosis.
The synergy observed with Ethambutol, which inhibits the synthesis of the mycobacterial cell wall, suggests that weakening the cell's outer defenses may enhance the intracellular activity of Fusidic Acid.[2][3]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The in vitro data strongly suggest that Fusidic Acid, particularly in combination with Rifampicin, exhibits a potent synergistic effect against Mycobacterium tuberculosis. This presents a compelling case for further investigation into repurposing Fusidic Acid as part of a combination therapy for TB. The provided experimental protocols can serve as a foundation for researchers to build upon these findings. The development of effective combination therapies is a critical strategy in overcoming the challenges of drug-resistant tuberculosis and improving patient outcomes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fusidic acid - Wikipedia [en.wikipedia.org]
- 9. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Efficacy of Sansanmycin Analogues Against Clinically Isolated Mycobacterium tuberculosis Strains: A Comparative Guide
An objective analysis of the performance of sansanmycin analogues as potential anti-tuberculosis agents, supported by experimental data.
While specific data on "Sannamycin F" is not available in the current body of scientific literature, extensive research has been conducted on the broader class of sansanmycin uridylpeptide natural products and their synthetic analogues. These compounds have demonstrated significant promise as potent and selective inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This guide provides a comparative overview of the efficacy of various sansanmycin analogues against both drug-susceptible and drug-resistant strains of Mtb, based on available experimental data.
Mechanism of Action
Sansanmycins and their analogues exhibit a unique mechanism of action, targeting the biosynthesis of the mycobacterial cell wall.[1] It is hypothesized that these nucleoside antibiotics inhibit the enzyme phospho-MurNAc-pentapeptide translocase (MraY or MurX), which is responsible for the synthesis of Lipid I, a crucial intermediate in the peptidoglycan biosynthesis pathway.[2] This targeted action disrupts the formation of the bacterial cell wall, leading to cell death.[1] The selectivity of these compounds for Mtb over other bacteria presents a significant advantage for their potential development as TB drugs.[2]
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of various sansanmycin analogues against the drug-susceptible H37Rv strain of M. tuberculosis and other resistant strains. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of the microorganism.
| Compound/Analogue | Mtb Strain | MIC (μg/mL) | MIC (μM) | Cytotoxicity (HEK293) MIC (μM) | Reference |
| Sansanmycin Analogues | |||||
| Dihydrosansanmycin A (4) | H37Rv | Nanomolar | >200 | [2] | |
| Dihydrosansanmycin B (5) | H37Rv | Nanomolar | >200 | [2] | |
| Analogue 1d | H37Rv | 8 | [3] | ||
| Rifampicin & Isoniazid-resistant | Active | [3] | |||
| Sansanmycin Q | H37Rv | More potent than Sansanmycin A | [4] | ||
| Rifampicin & Isoniazid-resistant | More potent than Sansanmycin A | [4] | |||
| SS-KK-3 | H37Rv | Same as Sansanmycin A | [1][5] | ||
| Clinically isolated, drug-sensitive | Same as Sansanmycin A | [1][5] | |||
| Clinically isolated, multidrug-resistant | Same as Sansanmycin A | [1][5] | |||
| Analogue 25 | H37Rv | [2] | |||
| Intracellular (THP-1 macrophages) | IC50: 1.57 | [2] | |||
| Analogue 36 | H37Rv | [2] | |||
| Intracellular (THP-1 macrophages) | IC50: 4.33 | [2] | |||
| Analogue 37 | H37Rv | [2] | |||
| Intracellular (THP-1 macrophages) | IC50: 0.11 | [2] | |||
| Standard Anti-TB Drugs | |||||
| Rifampicin (RIF) | H37Rv | 0.006 ± 0.002 | [2] | ||
| Isoniazid (INH) | H37Rv | 0.025 ± 0.005 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of sansanmycin analogues.
Minimum Inhibitory Concentration (MIC) Assay:
A fluorometric microplate-based Alamar blue assay is a common method for determining the MIC of compounds against Mtb.
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Plate Preparation: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.
-
Inoculation: Each well is inoculated with approximately 1 × 10^5 Mtb cells.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, Alamar blue reagent is added to each well.
-
Reading: The plates are further incubated, and the fluorescence is measured. A change in color from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Intracellular Anti-mycobacterial Activity Assay:
This assay assesses the ability of compounds to inhibit the growth of Mtb within macrophages.
-
Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophages.
-
Infection: The macrophages are infected with M. tuberculosis.
-
Compound Treatment: The infected cells are treated with a range of concentrations of the test compounds.
-
Incubation: The treated, infected cells are incubated for a specified period.
-
Lysis and Plating: The macrophages are lysed to release the intracellular bacteria. The lysate is serially diluted and plated on Middlebrook 7H10 agar (B569324) plates.
-
Colony Forming Unit (CFU) Enumeration: The plates are incubated, and the number of CFUs is counted to determine the extent of bacterial growth inhibition. The half-maximal inhibitory concentration (IC50) is then calculated.
Cytotoxicity Assay:
This assay is performed to evaluate the toxicity of the compounds against mammalian cells.
-
Cell Culture: HEK293 (Human Embryonic Kidney 293) cells are cultured in appropriate media.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a specified period.
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT or Alamar blue assay. The concentration of the compound that reduces cell viability by 50% (IC50 or MIC50) is determined.
Visualizations
Diagram 1: Proposed Mechanism of Action of Sansanmycin Analogues
Caption: Inhibition of Lipid I biosynthesis by Sansanmycin analogues.
Diagram 2: Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for MIC and intracellular efficacy assays.
References
- 1. Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sansanmycin natural product analogues as potent and selective anti-mycobacterials that inhibit lipid I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitubercular evaluation of novel sansanmycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rescrutiny of the sansanmycin biosynthetic gene cluster leads to the discovery of a novel sansanmycin analogue with more potency against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Sannamycin F
The proper disposal of Sannamycin F is critical for laboratory safety, environmental protection, and prevention of antimicrobial resistance. As a potent chemical compound, this compound waste must be managed as hazardous chemical waste, following institutional and regulatory guidelines. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated materials.
Immediate Safety Precautions:
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key hazards associated with compounds of this nature include acute oral toxicity and high toxicity to aquatic life with long-lasting effects[1].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product[1]. In case of accidental contact, follow the first-aid measures outlined in the SDS.
-
Spills: In the event of a spill, evacuate the area, avoid generating dust, and prevent the substance from entering drains[1]. Collect the spilled material carefully using appropriate equipment and place it in a designated hazardous waste container[1].
Disposal Procedures for this compound Waste Streams
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash[2].
1. Pure this compound (Unused or Expired):
-
Segregation: Keep this compound in its original container if possible. Do not mix it with other chemical waste.
-
Containerization: If the original container is compromised, transfer the waste to a new, leak-proof, and clearly labeled hazardous waste container that is compatible with the chemical.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for disposal at an approved waste disposal plant.
2. This compound-Containing Solutions and Media:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated, leak-proof hazardous waste container. Label the container with "Hazardous Waste," "Aqueous this compound Waste," and the approximate concentration.
-
Cell Culture Media:
-
Biohazard Decontamination: If the media contains biohazardous materials (e.g., cells, bacteria, viruses), it must first be decontaminated according to your institution's biosafety protocols, typically by autoclaving.
-
Important Note on Autoclaving: Autoclaving inactivates biological agents but may not degrade the antibiotic. Therefore, after autoclaving, the media must still be collected and disposed of as hazardous chemical waste. Do not pour autoclaved antibiotic-containing media down the drain .
-
Collection: Collect the decontaminated, antibiotic-containing media in a labeled hazardous waste container.
-
-
Disposal: Arrange for pickup by your institution's EHS department.
3. Contaminated Labware and Materials:
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered hazardous waste.
-
Collection: Collect these materials in a designated, clearly labeled hazardous waste container lined with a durable plastic bag.
-
Disposal: Seal the container when full and arrange for pickup by your institution's EHS department.
Summary of this compound Disposal Procedures
| Waste Stream | Key Disposal Steps |
| Pure this compound | 1. Keep in original or compatible, sealed container. 2. Label as "Hazardous Waste: this compound". 3. Store in a designated satellite accumulation area. 4. Arrange for EHS pickup. |
| This compound Solutions | 1. Collect in a sealed, labeled hazardous waste container. 2. Do not mix with other waste streams. 3. Arrange for EHS pickup. |
| Contaminated Media | 1. Decontaminate via autoclaving if biohazardous. 2. Collect autoclaved media as hazardous chemical waste. 3. Arrange for EHS pickup. |
| Contaminated Labware | 1. Collect in a designated, labeled solid hazardous waste container. 2. Seal the container when full. 3. Arrange for EHS pickup. |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. For experimental use of this compound, researchers should develop their own detailed protocols in accordance with their specific research objectives and institutional safety guidelines.
This compound Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Logistical Framework for Handling Sannamycin F
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Sannamycin F is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. The following information is synthesized from safety data sheets for closely related compounds, as a specific SDS for this compound is not publicly available.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to hazardous chemicals. For this compound, which should be handled with the same precautions as other potent aminoglycoside antibiotics, the following PPE is mandatory.
Table 1: Required Personal Protective Equipment for this compound
| Body Part | Required PPE | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Wear protective gloves. |
| Eyes/Face | Safety glasses with side shields or goggles | Wear eye protection/face protection. |
| Body | Laboratory coat | Wear protective clothing. |
| Respiratory | NIOSH-approved respirator | Required when dusts are generated. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to minimize risk and ensure consistency in handling procedures. The following diagram outlines the key stages for working with this compound.
Caption: A streamlined workflow for the safe handling of this compound in a laboratory setting.
Handling and Experimental Protocols
Adherence to strict handling protocols is crucial to prevent contamination and accidental exposure.
General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powdered form to avoid dust generation.
Protocol for Reconstitution:
-
Ensure all necessary PPE is correctly worn.
-
Bring the sealed vial of this compound to room temperature.
-
Working in a chemical fume hood, carefully open the vial.
-
Add the desired volume of sterile solvent (e.g., DMSO, water) as per your experimental requirements.
-
Gently agitate the vial until the powder is completely dissolved.
-
The resulting solution is ready for use in your experiments.
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for spill management and waste disposal is essential.
Spill Response:
-
Evacuate the immediate area of the spill.
-
Alert colleagues and the laboratory safety officer.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable decontaminating agent.
Disposal:
-
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these safety and logistical measures, your laboratory can effectively manage the risks associated with handling the potent antibiotic, this compound, fostering a culture of safety and scientific excellence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
